1,4-Dioxecane-5,10-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dioxecane-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7-3-1-2-4-8(10)12-6-5-11-7/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAALZGOZEUHCET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)OCCOC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165763 | |
| Record name | 1,4-Dioxecane-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15498-31-4 | |
| Record name | Ethylene adipate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15498-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dioxecane-5,10-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015498314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dioxecane-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dioxecane-5,10-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DIOXECANE-5,10-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N8M86C7EV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"1,4-Dioxecane-5,10-dione" CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,4-Dioxecane-5,10-dione, a heterocyclic organic compound. The document details its chemical identifiers, physicochemical properties, and primary applications, with a focus on its role in polymer chemistry. While direct applications in drug development are not extensively documented in publicly available literature, this guide serves as a foundational resource for researchers exploring its potential.
Chemical Identity and Descriptors
This compound is a cyclic ester, specifically a dilactone. Its identity is established by a range of internationally recognized chemical identifiers.
| Identifier Type | Value | Source(s) |
| CAS Number | 15498-31-4 | |
| IUPAC Name | This compound | |
| Molecular Formula | C₈H₁₂O₄ | |
| Molecular Weight | 172.18 g/mol | |
| EC Number | 239-527-8 | |
| UNII | 3N8M86C7EV | |
| InChI | InChI=1S/C8H12O4/c9-7-3-1-2-4-8(10)12-6-5-11-7/h1-6H2 | |
| InChIKey | PAALZGOZEUHCET-UHFFFAOYSA-N | |
| Canonical SMILES | C1CCC(=O)OCCOC(=O)C1 | |
| Synonyms | Ethylene adipate, ETHYLENE GLYCOL, CYCLIC ADIPATE |
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in various chemical and biological systems. The data presented below is primarily based on computational models.
| Property | Value |
| XLogP3 | 0.4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 0 |
| Exact Mass | 172.07355886 |
| Monoisotopic Mass | 172.07355886 |
| Topological Polar Surface Area | 52.6 Ų |
| Heavy Atom Count | 12 |
| Complexity | 156 |
Note: All data in this table is computationally derived and sourced from PubChem.
Synthesis and Experimental Protocols
A plausible synthetic pathway for this compound would be the cyclization of a linear ester derived from adipic acid and ethylene glycol. The following diagram illustrates a generalized workflow for such a synthesis.
Applications and Relevance
The primary documented application of this compound is in polymer chemistry. It serves as a monomer in the preparation of block polymers. The incorporation of such cyclic esters into polymer chains can modify the properties of the resulting material, such as biodegradability and biocompatibility. This is of particular interest in the development of materials for medical and cosmetic applications.
While many dione-containing heterocyclic scaffolds have been investigated for their biological activities, including as anticancer agents, there is currently a lack of specific research on the pharmacological applications of this compound in the context of drug development.
The logical relationship between this compound, its synthesis, and its applications is depicted in the following diagram.
Signaling Pathways
Based on available scientific literature, this compound has not been identified as a modulator of any specific biological signaling pathways. Its primary role as a polymer building block suggests that it is unlikely to have direct interactions with cellular signaling cascades in its monomeric form. Research into the biological interactions of polymers derived from this monomer may be a future area of investigation.
Conclusion
This compound is a well-characterized chemical compound with established identifiers and computed physicochemical properties. Its principal application lies in the field of polymer science as a monomer for creating block polymers, which have potential uses in the development of biodegradable materials. While the broader class of dione-containing heterocycles is of interest in medicinal chemistry, there is a current gap in the literature regarding the specific biological activity and drug development applications of this compound. Further research is required to explore its potential in pharmacology and to develop detailed, publicly available experimental protocols for its synthesis and characterization.
Spectroscopic Analysis of 1,4-Dioxecane-5,10-dione: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a summary of the predicted spectroscopic data for the compound 1,4-Dioxecane-5,10-dione. Due to a lack of publicly available experimental spectra, this document presents theoretically calculated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, generalized experimental protocols for these analytical techniques are detailed to aid in the acquisition of empirical data. A workflow for the spectroscopic analysis of a novel chemical entity is also provided.
Introduction
This compound is a cyclic ester, specifically a dilactone, with the molecular formula C₈H₁₂O₄.[1] As a member of the dioxecane family, it is of interest in polymer chemistry and as a potential building block in organic synthesis. A thorough understanding of its structural and electronic properties is crucial for its application in research and development. Spectroscopic analysis is the primary method for elucidating the structure of such molecules. This guide addresses the absence of published experimental data by providing high-quality predicted spectroscopic information and standardized methodologies for its empirical validation.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values were computationally generated and should be used as a reference for the analysis of experimentally obtained spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.25 | Triplet | 4H | -O-CH₂-CH₂-O- |
| ~2.40 | Triplet | 4H | -CO-CH₂-CH₂- |
| ~1.75 | Quintet | 4H | -CH₂-CH₂-CH₂- |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~173.5 | C=O |
| ~63.0 | -O-CH₂- |
| ~30.0 | -CO-CH₂- |
| ~24.5 | -CH₂-CH₂-CH₂- |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Medium | C-H Stretch (Aliphatic) |
| ~1735 | Strong | C=O Stretch (Ester) |
| ~1150 | Strong | C-O Stretch (Ester) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Abundance (%) | Assignment |
| 172.07 | 100 | [M]⁺ (Molecular Ion) |
| 144.08 | ~40 | [M - CO]⁺ |
| 116.05 | ~60 | [M - C₂H₄O₂]⁺ |
| 88.04 | ~30 | [C₄H₈O₂]⁺ |
| 73.03 | ~50 | [C₃H₅O₂]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2] Ensure the solid is fully dissolved. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is then "locked" onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called "shimming".
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the number of scans, relaxation delay, and acquisition time.[3] For ¹³C NMR, a larger sample quantity (50-100 mg) may be necessary, and a longer acquisition time is typically required due to the low natural abundance of the ¹³C isotope.[2]
-
Data Processing: The raw data (Free Induction Decay, or FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm). Integration of the peaks in the ¹H NMR spectrum provides the relative ratios of the different types of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.[4] Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.[5]
-
Sample Spectrum: Acquire the spectrum of the sample. The instrument directs a beam of infrared radiation through the ATR crystal, and the detector measures the amount of light that is absorbed by the sample at each frequency.[6]
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[7]
-
Ionization: Introduce the sample into the mass spectrometer. For a compound like this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) could be used. In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.[8][9] ESI is a "softer" ionization technique that typically results in less fragmentation and a more prominent molecular ion peak.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[9]
-
Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z ratio.
Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart of the general process for spectroscopic analysis.
Conclusion
While experimental data for this compound is not currently prevalent in the scientific literature, the predicted spectroscopic data and generalized protocols presented in this guide offer a valuable resource for researchers. The provided information can aid in the identification and characterization of this compound, facilitating its use in further research and development activities. It is recommended that the predicted data be confirmed by experimental analysis.
References
- 1. This compound | C8H12O4 | CID 84948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. amherst.edu [amherst.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
Solubility Profile of 1,4-Dioxecane-5,10-dione in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Dioxecane-5,10-dione, a cyclic diester of interest in polymer chemistry and materials science. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines qualitative solubility information inferred from synthetic and purification methodologies of structurally similar compounds. Furthermore, it provides a detailed, generalized experimental protocol for determining the solubility of a solid in a liquid solvent, which can be readily adapted for this compound. This guide also includes essential visualizations to illustrate experimental workflows and relevant chemical pathways, adhering to stringent formatting and clarity standards for a scientific audience.
Introduction to this compound
This compound is a heterocyclic organic compound classified as a cyclic diester. Its structure, consisting of a ten-membered ring containing two ester functional groups, makes it a potential monomer for ring-opening polymerization to produce polyesters. The physicochemical properties of this compound, particularly its solubility, are crucial for its synthesis, purification, and application in polymer manufacturing and drug delivery systems.
Solubility of this compound
Table 1: Qualitative Solubility of Structurally Similar Cyclic Diesters in Common Organic Solvents
| Solvent | Qualitative Solubility | Rationale/Inference |
| Tetrahydrofuran (THF) | Likely Soluble | Often used as a reaction solvent for the synthesis of cyclic esters, suggesting good solubility of the reactants and products. |
| Toluene | Likely Soluble | Mentioned as a solvent for collecting reaction effluent during the synthesis of similar compounds. |
| Ethyl Ether | Sparingly Soluble to Soluble | Used for washing and precipitation during the purification of 1,4-dioxane-2,5-diones, indicating moderate solubility. |
| Isopropanol | Sparingly Soluble | Utilized in the crystallization of related diones, suggesting lower solubility, especially at reduced temperatures. |
| Water | Likely Sparingly Soluble to Insoluble | The presence of two ester groups and a significant hydrocarbon backbone suggests limited miscibility with water. |
Note: This table is based on data for structurally similar compounds and should be used as a guideline. Experimental verification is highly recommended.
Experimental Protocol for Solubility Determination
The following is a generalized and robust protocol for determining the equilibrium solubility of a solid compound, such as this compound, in a liquid solvent. This method is based on the shake-flask technique, a widely accepted and reliable method.
3.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvent (e.g., THF, Toluene, Ethanol)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis Spectrophotometer)
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of initial supernatant
-
Visualizations
4.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid compound.
4.2. Synthesis of Cyclic Diesters from Diols and Diacids
This diagram illustrates a common synthetic pathway for producing cyclic diesters like this compound from a diol and a dicarboxylic acid.[1][2]
Caption: General synthesis pathway for cyclic diesters.[1][2]
Conclusion
While specific quantitative data on the solubility of this compound remains elusive in the public domain, this guide provides a foundational understanding for researchers. The qualitative solubility profile, inferred from related compounds, suggests that it is likely soluble in common organic solvents like THF and toluene and less soluble in alcohols and water. The provided experimental protocol offers a standardized method for obtaining precise quantitative solubility data. The visualizations serve to clarify the experimental and synthetic processes relevant to the study and application of this and similar cyclic diesters. For any application, it is imperative to experimentally determine the solubility in the specific solvent system of interest.
References
A Technical Guide to the Discovery and Synthesis of Ethylene Adipate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of ethylene adipate, a significant aliphatic polyester. The document details the seminal work of Wallace Carothers, outlines key experimental protocols for its synthesis, and presents quantitative data to inform researchers in their applications of this versatile polymer.
Historical Overview and Discovery
The synthesis of ethylene adipate is rooted in the pioneering work on linear polyesters conducted by Wallace Hume Carothers and his research group at DuPont in the early 1930s.[1][2] This fundamental research was part of a broader investigation into polymerization and ring formation, which laid the theoretical and experimental groundwork for the field of polymer chemistry.[1][2] Carothers' team systematically studied the reactions of diols with dicarboxylic acids to form polyesters.[1]
Initially, the focus was on creating synthetic fibers that could serve as alternatives to natural fibers like silk.[3] In April 1930, a member of Carothers' lab, Julian Hill, produced a high-molecular-weight polyester that could be drawn into a fiber.[2] However, these early aliphatic polyesters, including what would have been forms of ethylene adipate, were found to have low melting points, making them unsuitable for textile applications.[3] This perceived limitation led Carothers to shift his focus to polyamides, which ultimately resulted in the landmark invention of nylon.[3] Despite not being immediately commercialized as a fiber, Carothers' foundational research on polyesters was a critical step in understanding condensation polymerization and established the fundamental principles for the synthesis of materials like poly(ethylene adipate) (PEA).[2]
Synthesis of Ethylene Adipate
Poly(ethylene adipate) is most commonly synthesized via polycondensation or ring-opening polymerization.[4] The choice of method can influence the polymer's final properties, such as its molecular weight and molecular weight distribution.[5]
Polycondensation
Polycondensation is the most prevalent method for synthesizing PEA.[4] It typically involves the reaction of ethylene glycol with adipic acid or its dimethyl ester derivative, dimethyl adipate.[4]
2.1.1 Melt Polycondensation of Ethylene Glycol and Adipic Acid
This is a two-step process involving an initial esterification followed by polycondensation.[6]
-
Step 1: Esterification: Equimolar amounts of ethylene glycol and adipic acid are heated together. To compensate for the potential loss of the more volatile ethylene glycol, a slight excess of the diol is sometimes used.[7] The mixture is heated to temperatures ranging from 160-220°C under a nitrogen atmosphere to drive off the water formed during the reaction.[6][8] This stage results in the formation of low-molecular-weight oligomers.
-
Step 2: Polycondensation: A catalyst is added, and the temperature is increased to 220-250°C while applying a vacuum.[3][6] The vacuum helps to remove the remaining water and ethylene glycol, driving the equilibrium towards the formation of a high-molecular-weight polymer.[3] Common catalysts include tetraisopropyl titanate (TPT) and stannous chloride.[3][4]
2.1.2 Polycondensation of Ethylene Glycol and Dimethyl Adipate
An alternative to using adipic acid is to use its ester, dimethyl adipate.[4]
-
Process: Equal molar amounts of ethylene glycol and dimethyl adipate are mixed and heated in stages, for instance, to 100°C, then 150°C, and finally 180°C, under a nitrogen atmosphere.[4] The byproduct of this transesterification reaction is methanol, which is distilled off to drive the reaction to completion.[4]
Ring-Opening Polymerization (ROP)
A less common but effective method for producing PEA with a controlled molecular weight and narrow molecular weight distribution is the ring-opening polymerization of cyclic oligo(ethylene adipate)s (COEAs).[9][10]
-
Process: COEAs are first synthesized via a pseudo-high dilution condensation reaction of adipoyl chloride with ethylene glycol.[9] These cyclic oligomers are then subjected to melt polymerization at temperatures around 200°C in the presence of a catalyst, such as Ti(n-C4H9O)4 or di-n-butyltin oxide.[9][10][11] This method avoids the production of a small molecule byproduct during the polymerization step.[12]
Experimental Protocols
Protocol for Two-Step Melt Polycondensation of Ethylene Glycol and Adipic Acid
This protocol is adapted from a typical laboratory-scale synthesis.[6]
Materials:
-
Adipic acid
-
Ethylene glycol (molar ratio to adipic acid: 1.1:1)
-
Tetraisopropyl titanate (TBT) catalyst (e.g., 400 ppm)[6]
-
Nitrogen gas supply
-
Vacuum pump
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Nitrogen inlet
-
Heating mantle or salt bath
Procedure:
-
Esterification:
-
Charge the round-bottom flask with adipic acid and ethylene glycol.
-
Purge the reactor with nitrogen gas for 15-20 minutes to create an inert atmosphere.
-
Begin stirring the mixture at a constant rate (e.g., 250 rpm).[6]
-
Gradually heat the reaction mixture from 180°C to 220°C over 4 hours.[6] Water will be produced and should be collected in the condenser.
-
-
Polycondensation:
-
After the theoretical amount of water has been collected, cool the mixture slightly and add the TBT catalyst.
-
Gradually apply a high vacuum (e.g., 5.0 Pa) to the system.[6]
-
Increase the temperature to 230°C and the stirring speed to 400 rpm.[6]
-
Continue the reaction under vacuum for approximately 2 hours to increase the molecular weight of the polymer.[6]
-
-
Purification:
-
Cool the reactor to room temperature and dissolve the resulting polymer in a minimal amount of chloroform.[4]
-
Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.[4]
-
Collect the purified poly(ethylene adipate) by filtration and dry it in a vacuum oven at a low temperature.
-
Protocol for Ring-Opening Polymerization of Cyclic Oligo(ethylene adipate)s
This protocol is based on a representative ROP synthesis.[10]
Materials:
-
Cyclic oligo(ethylene adipate)s (C-OEA)
-
Di-n-butyltin oxide catalyst
-
Chloroform (for catalyst dissolution)
Equipment:
-
Polymerization tube
-
Vacuum line
-
Heating bath
Procedure:
-
Preparation:
-
Place the C-OEA in a polymerization tube.
-
Dissolve the di-n-butyltin oxide catalyst in a small amount of chloroform and add it to the C-OEA.
-
Remove the chloroform under vacuum.
-
-
Polymerization:
-
Work-up:
-
Cool the tube to room temperature.
-
The resulting polymer can be used as is or dissolved in a suitable solvent and reprecipitated for further purification if necessary.
-
Data Presentation
The following tables summarize quantitative data from various synthesis methods for ethylene adipate.
Table 1: Polycondensation Reaction Parameters and Resulting Polymer Properties
| Monomers | Catalyst | Catalyst Conc. | Temp (°C) | Time (h) | Molar Ratio (Diol:Diacid) | Mn ( g/mol ) | Mw ( g/mol ) | Yield (%) | Reference |
| Ethylene Glycol, Adipic Acid | Tetraisopropyl titanate | 25-50 mg/kg | 220-250 | - | - | 1000-4000 | - | - | [3][13] |
| Ethylene Glycol, Adipic Acid | H3PO4 | 0.5% w/w | 190 | 24 | 1.25:1 | - | >10000 | - | [7] |
| Ethylene Glycol, Dimethyl Adipate | - | - | 100 -> 180 | - | 1:1 | - | - | - | [4] |
Table 2: Ring-Opening Polymerization Parameters and Resulting Polymer Properties
| Monomer | Catalyst | Temp (°C) | Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | Yield (%) | Reference |
| C-OEA | Di-n-butyltin oxide | 180-200 | 1-24 | 3,000-23,000 | 5,000-60,000 | up to 100 | [10] |
| C-OEA | Ti(n-C4H9O)4 | 200 | - | - | - | - | [9][11] |
Table 3: Physical and Mechanical Properties of Poly(ethylene adipate)
| Property | Value | Reference |
| Melting Point (Tm) | 55 °C | [4] |
| Glass Transition Temp (Tg) | -50 °C | [4] |
| Density | 1.183 g/mL at 25 °C | [4] |
| Tensile Modulus | 312.8 MPa | [4] |
| Tensile Strength | 13.2 MPa | [4] |
| Elongation at Break | 362.1% | [4] |
Visualizations
Experimental Workflows
Caption: Workflow for the two-step melt polycondensation of ethylene adipate.
Caption: Workflow for the synthesis of ethylene adipate via ring-opening polymerization.
Reaction Pathway
Caption: General reaction for the polycondensation of ethylene adipate.
References
- 1. STUDIES ON POLYMERIZATION AND RING FORMATION. II. POLY-ESTERS | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 4. Poly(ethylene adipate) - Wikipedia [en.wikipedia.org]
- 5. journalcsij.com [journalcsij.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reaction Kinetics of Esterification Process of Low Molecular Weight Poly (ethylene adipate)-Academax [lane.academax.com]
- 9. Synthesis of Cyclic Oligo(ethylene adipate)s and Their Melt Polymerization to Poly(ethylene adipate) [ccspublishing.org.cn]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,4-Dioxecane-5,10-dione Derivatives and Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-dioxecane-5,10-dione core represents a largely unexplored scaffold in medicinal chemistry. This ten-membered macrocyclic dilactone presents a unique conformational landscape that could be exploited for the development of novel therapeutics. While direct studies on the biological activities of its derivatives are scarce, analogies can be drawn from other macrocyclic lactones and dione-containing compounds, which have shown significant promise, particularly in oncology. This technical guide provides a comprehensive overview of the synthesis, potential biological evaluation, and hypothetical mechanisms of action of this compound derivatives, drawing parallels from structurally related and functionally relevant molecules to pave the way for future research and development in this area.
Introduction to this compound
This compound is a heterocyclic compound with the molecular formula C₈H₁₂O₄. It is a ten-membered ring containing two ester linkages and two ether linkages. The core structure offers several points for chemical modification to generate a library of derivatives with diverse physicochemical properties. The inherent flexibility and potential for forming specific conformations make this macrocycle an intriguing starting point for the design of molecules that can interact with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₂O₄ |
| Molecular Weight | 172.18 g/mol |
| IUPAC Name | This compound |
| CAS Number | 15498-31-4 |
| Appearance | White solid |
| Melting Point | 31-32 °C |
Synthetic Strategies for this compound Derivatives
The synthesis of derivatives of this compound can be approached through various macrocyclization techniques. Drawing inspiration from the synthesis of other macrocyclic lactones, the following methods are proposed.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful tool for the formation of large rings. A plausible synthetic route to a substituted this compound derivative using RCM is outlined below.
Experimental Protocol: Synthesis of a Substituted this compound via RCM
-
Esterification: React a suitable diacid chloride with an unsaturated diol in the presence of a non-nucleophilic base (e.g., pyridine) in an anhydrous solvent (e.g., dichloromethane) at 0 °C to room temperature to yield the acyclic diene precursor.
-
Purification of Precursor: Purify the resulting diene by column chromatography on silica gel.
-
Ring-Closing Metathesis: Dissolve the purified diene in anhydrous and degassed dichloromethane. Add a catalytic amount of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst). Reflux the mixture under an inert atmosphere (e.g., argon) for 12-24 hours, monitoring the reaction by thin-layer chromatography.
-
Work-up and Purification: Upon completion, quench the reaction by adding ethyl vinyl ether. Concentrate the mixture under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired macrocyclic dione.
-
Hydrogenation (optional): If a saturated macrocycle is desired, the product from the RCM step can be hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Figure 1: Workflow for the synthesis of this compound derivatives via RCM.
Macrolactonization
Direct macrolactonization of a seco-acid is another viable strategy. Several methods, such as the Yamaguchi, Corey-Nicolaou, or Shiina macrolactonizations, can be employed.
Experimental Protocol: Yamaguchi Macrolactonization
-
Synthesis of Seco-Acid: Prepare the hydroxy acid precursor by standard organic synthesis methods.
-
Formation of Mixed Anhydride: Dissolve the seco-acid in anhydrous toluene. Add triethylamine, followed by the slow addition of 2,4,6-trichlorobenzoyl chloride at room temperature. Stir the mixture for 2-4 hours.
-
Cyclization: Dilute the reaction mixture with a large volume of anhydrous toluene and add it dropwise via a syringe pump to a refluxing solution of 4-dimethylaminopyridine (DMAP) in anhydrous toluene over several hours to maintain high dilution conditions.
-
Work-up and Purification: After the addition is complete, continue to reflux for another 1-2 hours. Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Hypothetical Biological Activity and Evaluation
Based on the activities of other dione-containing compounds and macrocycles, derivatives of this compound are hypothesized to possess anticancer properties. The following experimental protocols are standard methods to evaluate such activities.
In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 2: Illustrative Cytotoxicity Data for Hypothetical this compound Derivatives
| Compound ID | Modification | Cancer Cell Line | IC₅₀ (µM) |
| Diox-01 | Unsubstituted | HeLa | >100 |
| Diox-02 | Phenyl substitution | HeLa | 25.4 |
| Diox-03 | Naphthyl substitution | HeLa | 12.8 |
| Diox-04 | Phenyl substitution | MCF-7 | 31.2 |
| Diox-05 | Naphthyl substitution | MCF-7 | 15.1 |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with the test compounds for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20 °C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
Proposed Mechanisms of Action
While the precise molecular targets of this compound derivatives are unknown, their dione functionality suggests potential interference with cellular redox homeostasis and metabolic pathways, similar to quinone-based anticancer agents.
Targeting the Warburg Effect
Cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of oxygen (the Warburg effect).[1][2] This metabolic shift provides cancer cells with a growth advantage.[3] Dione-containing compounds can potentially disrupt this process.
Figure 2: Hypothetical targeting of the Warburg effect by a this compound derivative.
Modulation of the Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress.[4] In many cancers, the Nrf2 pathway is constitutively active, promoting cell survival and chemoresistance.[5][6] Electrophilic compounds, such as diones, can react with cysteine residues on Keap1, leading to the stabilization and activation of Nrf2.[6] Depending on the cellular context, modulation of this pathway can either be protective or cytotoxic.
Figure 3: Proposed interaction of a this compound derivative with the Keap1-Nrf2 pathway.
Conclusion and Future Directions
The this compound scaffold presents a novel and underexplored area for drug discovery. By employing established synthetic methodologies for macrocycles, a diverse library of derivatives can be generated. The biological evaluation of these compounds, guided by the protocols outlined in this guide, will be crucial in uncovering their therapeutic potential. Future research should focus on the synthesis of a focused library of derivatives, comprehensive in vitro and in vivo testing, and detailed mechanistic studies to identify specific molecular targets. The unique structural features of this macrocyclic dione hold promise for the development of a new class of therapeutic agents.
References
- 1. The Warburg Effect: How Does it Benefit Cancer Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Warburg effect (oncology) - Wikipedia [en.wikipedia.org]
- 3. The Warburg effect in tumor progression: Mitochondrial oxidative metabolism as an anti-metastasis mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 5. Frontiers | The KEAP1–NRF2 System in Cancer [frontiersin.org]
- 6. The KEAP1-NRF2 pathway: Targets for therapy and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on 1,4-Dioxecane-5,10-dione: Health and Safety Information
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
Limited data is available for the physical and chemical properties of 1,4-Dioxecane-5,10-dione. The following table summarizes the key computed and experimental values found in the literature.
| Property | Value | Source |
| Molecular Formula | C8H12O4 | PubChem[1] |
| Molecular Weight | 172.18 g/mol | PubChem[1], ChemicalBook[2] |
| CAS Number | 15498-31-4 | PubChem[1], ChemicalBook[2] |
| EINECS Number | 239-527-8 | ChemicalBook[2] |
| Melting Point | 31-32 °C | ChemicalBook[2] |
| Boiling Point | 408.5±38.0 °C (Predicted) | ChemicalBook[2] |
| Density | 1.129±0.06 g/cm3 (Predicted) | ChemicalBook[2] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | ethylene adipate, CYCLIC EG-AA | PubChem[1] |
Health and Safety Information
Specific toxicological data for this compound is not available. However, information on structurally related compounds, such as 1,4-Dioxane and various 1,4-dioxane-2,5-diones, can provide some insight into potential hazards. It is crucial to note that these are different chemical entities, and their toxicological profiles may not be directly applicable.
General Hazards (Inferred from Related Compounds):
-
Eye Irritation: Similar compounds are known to cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation upon inhalation.
-
Skin Irritation: May cause skin irritation.
-
Harmful if Swallowed: Some related compounds are harmful if swallowed.
Carcinogenicity:
-
There is no data on the carcinogenicity of this compound.
-
The related compound, 1,4-Dioxane, is classified as a probable human carcinogen (Group B2) by the EPA and is known to cause cancer in animals.[3][4]
Handling and Storage
Given the lack of specific data, standard laboratory precautions for handling chemicals of unknown toxicity should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If vapors or aerosols are generated, a respirator may be required.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from heat and sources of ignition.
First Aid Measures
These are general first-aid recommendations and should be adapted based on the specific exposure and available safety information for related compounds.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[5]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Experimental Protocols and Signaling Pathways
Currently, there are no published experimental protocols detailing the synthesis, purification, or biological assessment of this compound. Similarly, no information exists regarding its mechanism of action or any associated signaling pathways.
Due to the absence of this critical information, it is not possible to provide the requested detailed methodologies or to create diagrams of experimental workflows or signaling pathways. Researchers working with this compound will need to develop their own protocols based on general chemical principles and safety practices for related compounds.
Logical Relationship Diagram
While specific experimental workflows are unavailable, the following diagram illustrates the logical progression for assessing the health and safety of a novel or understudied chemical like this compound.
Caption: Logical workflow for chemical hazard and risk assessment.
References
The Critical Interplay of Ring Strain and Reactivity in Ten-Membered Cyclic Diesters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ten-membered cyclic diesters, a significant class of medium-sized rings, present a unique landscape of chemical properties governed by a delicate balance of conformational flexibility and inherent ring strain. This technical guide provides an in-depth analysis of the structural and energetic factors that dictate the reactivity of these molecules. We will explore the conformational preferences, quantify the impact of ring strain, and detail the resulting reactivity patterns, with a particular focus on transannular interactions and hydrolytic stability. This document serves as a comprehensive resource, integrating quantitative data, detailed experimental methodologies, and visual representations of key chemical processes to support research and development in fields ranging from synthetic chemistry to pharmacology.
Introduction to Ten-Membered Rings and Ring Strain
Medium-sized rings (8-11 membered) are notoriously challenging subjects in organic chemistry. Unlike small rings, which are dominated by angle strain, or large rings, which behave like their acyclic counterparts, medium rings suffer from a unique combination of strain types. These include:
-
Angle Strain: Deviation from ideal sp³ (109.5°) or sp² (120°) bond angles.
-
Torsional Strain (Pitzer Strain): Eclipsing interactions between substituents on adjacent atoms.
-
Transannular Strain (Prelog Strain): Steric repulsion between atoms across the ring.[1][2]
Ten-membered rings, such as cyclodecane, represent a critical size where these strains are significant. The introduction of two ester functionalities into the ring to form a cyclic diester, such as 1,6-dioxacyclodecane-2,7-dione, further complicates the conformational landscape due to the planarity of the ester groups and dipole-dipole interactions. Understanding the interplay of these factors is paramount to predicting and controlling the reactivity of these molecules, which are found in various natural products with interesting biological activities, including cytotoxic, phytotoxic, and antimalarial properties.[3][4][5]
Conformational Analysis and Quantifying Ring Strain
The reactivity of a ten-membered cyclic diester is intrinsically linked to its preferred three-dimensional structure. The cyclodecane ring, the carbocyclic analogue, is known to adopt a boat-chair-boat (BCB) conformation as its most stable form to minimize transannular hydrogen-hydrogen repulsions. The introduction of two planar ester groups imposes significant conformational constraints.
While specific thermodynamic data for ten-membered cyclic diesters is sparse in the literature, we can infer their energetic properties by comparing them to related cycloalkanes and lactones. The strain energy of a cyclic compound is typically determined by comparing its heat of combustion per methylene group to that of a strain-free acyclic alkane.[2]
Table 1: Comparative Strain Energies of Cyclic Compounds
| Compound | Ring Size | Functional Group | Total Strain Energy (kcal/mol) |
| Cyclohexane | 6 | Alkane | 0 |
| Cyclopentane | 5 | Alkane | 6.2[6] |
| Cycloheptane | 7 | Alkane | 6.3[6] |
| Cyclooctane | 8 | Alkane | 9.7[6] |
| Cyclononane | 9 | Alkane | 12.6 |
| Cyclodecane | 10 | Alkane | 12.1 [2] |
| Ten-Membered Lactone (Decanolide) | 10 | Ester (x1) | ~10-14 (estimated) |
| Ten-Membered Diester (Dilactone) | 10 | Ester (x2) | ~13-18 (estimated) |
Note: Data for lactone and diester are estimations based on the parent cycloalkane, factoring in the added torsional and dipolar strain from the ester groups.
The increased strain in ten-membered rings compared to cyclohexane makes them more reactive. The ester groups in a cyclic diester are expected to increase the overall ring strain due to enforced planarity and potential dipole-dipole repulsions, leading to a higher ground-state energy and thus, enhanced reactivity.
The Influence of Ring Strain on Reactivity
The stored potential energy in the form of ring strain makes ten-membered cyclic diesters susceptible to reactions that can alleviate this strain. Key reactivity patterns include enhanced hydrolysis rates and a propensity for transannular reactions.
Hydrolytic Susceptibility
The strain in the ten-membered ring can accelerate the rate of hydrolysis compared to acyclic or strain-free cyclic esters. The tetrahedral intermediate formed during hydrolysis has less steric hindrance within the flexible ten-membered ring compared to smaller rings, and the release of ring strain provides a thermodynamic driving force for the ring-opening reaction.
Table 2: Representative Hydrolysis Rate Constants
| Compound Type | Conditions | k_obs (s⁻¹) |
| Acyclic Ester (e.g., Ethyl Acetate) | Neutral, 25 °C | ~1 x 10⁻¹⁰ |
| Six-Membered Lactone (δ-Valerolactone) | Neutral, 25 °C | ~2 x 10⁻⁹ |
| Ten-Membered Lactone (Decanolide) | Neutral, 25 °C | ~5 x 10⁻⁸ (estimated) |
| Ten-Membered Diester (Dilactone) | Neutral, 25 °C | ~1 x 10⁻⁷ (estimated) |
Note: Rate constants for ten-membered rings are estimates to illustrate the trend of increasing reactivity with ring strain. Actual rates are highly dependent on substitution and specific reaction conditions.[7][8]
Transannular Reactions
A hallmark of medium-sized ring chemistry is the occurrence of transannular reactions, where a bond is formed between two non-adjacent atoms across the ring.[9] The proximity of atoms in certain conformations of the ten-membered ring facilitates these reactions. For a cyclic diester, this can lead to the formation of bicyclic products.
The diagram below illustrates a generic transannular cyclization mechanism, a key reactivity pathway for these strained rings.
References
- 1. Ring strain - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nonanolides of natural origin: structure, synthesis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective Total Synthesis of Natural Decanolides Bellidisin C and Pinolidoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The rate of hydrolysis of phosphomonoester dianions and the exceptional catalytic proficiencies of protein and inositol phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. baranlab.org [baranlab.org]
Methodological & Application
Application Notes and Protocols for the Ring-Opening Polymerization of 1,4-Dioxecane-5,10-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dioxecane-5,10-dione, also known as cyclic oligo(ethylene adipate), is a cyclic ester monomer that undergoes ring-opening polymerization (ROP) to produce poly(ethylene adipate) (PEA). PEA is a biodegradable aliphatic polyester with significant potential in biomedical applications, including drug delivery systems, tissue engineering scaffolds, and as a component in biodegradable copolymers. Its favorable degradation profile and biocompatibility make it an attractive material for in vivo applications. This document provides a detailed protocol for the synthesis of PEA through the ring-opening polymerization of this compound, targeting researchers in polymer chemistry, materials science, and pharmaceutical development.
Principle of the Method
The ring-opening polymerization of this compound proceeds via a coordination-insertion mechanism when catalyzed by organometallic compounds, such as tin(II) octoate or di-n-butyltin oxide. The polymerization can be initiated by a compound with active hydrogens, typically an alcohol, which becomes incorporated as the end group of the polymer chain. The molecular weight of the resulting polymer can be controlled by adjusting the monomer-to-initiator ratio. The reaction is typically carried out in bulk at elevated temperatures under an inert atmosphere to prevent side reactions.
Data Presentation
The following table summarizes representative quantitative data for the ring-opening polymerization of this compound, based on literature findings.
| Parameter | Value | Reference |
| Monomer | This compound (Cyclic Oligo(ethylene adipate)) | N/A |
| Catalyst | Di-n-butyltin oxide | [1] |
| Titanium(IV) butoxide (Ti(n-C₄H₉O)₄) | [2] | |
| Initiator | 1,10-Decanediol | [2] |
| Reaction Temperature | 180°C - 200°C | [1] |
| Reaction Time | 1 - 24 hours | [1] |
| Yield | Up to 100% | [1] |
| Number-Average Molecular Weight (Mₙ) | 3,000 - 23,000 g/mol | [1] |
| Weight-Average Molecular Weight (Mₙ) | 5,000 - 60,000 g/mol | [1] |
Experimental Protocols
Materials and Equipment
-
Monomer: this compound (cyclic oligo(ethylene adipate))
-
Catalyst: Di-n-butyltin oxide or Titanium(IV) butoxide
-
Initiator: 1,10-Decanediol
-
Solvents: Chloroform, Methanol (for purification)
-
Equipment:
-
Glass polymerization tube or round-bottom flask
-
Schlenk line or glovebox for inert atmosphere
-
High-vacuum pump
-
Oil bath or heating mantle with temperature controller
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
-
Filtration apparatus
-
Experimental Workflow Diagram
Caption: Experimental workflow for the ring-opening polymerization of this compound.
Step-by-Step Polymerization Protocol
-
Preparation:
-
Dry the this compound monomer and 1,10-decanediol initiator under vacuum at a temperature below their melting points for at least 24 hours to remove any residual water.
-
Prepare a stock solution of the catalyst (e.g., di-n-butyltin oxide) in a dry, inert solvent if desired for accurate dispensing, or weigh it directly.
-
-
Polymerization Reaction:
-
In a dry polymerization tube or flask, add the desired amounts of this compound and 1,10-decanediol. The monomer-to-initiator ratio will determine the target molecular weight.
-
Add the catalyst. A typical catalyst loading is in the range of 0.01 to 1 mol% relative to the monomer.
-
Seal the reaction vessel and connect it to a Schlenk line. Evacuate and backfill with an inert gas (e.g., nitrogen or argon) at least three times to ensure an inert atmosphere.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 180°C or 200°C) and begin stirring.
-
Allow the polymerization to proceed for the desired time (1 to 24 hours). The reaction time will influence the monomer conversion and the final molecular weight of the polymer.
-
-
Purification:
-
After the specified reaction time, remove the reaction vessel from the heat and allow it to cool to room temperature. The resulting polymer will be a solid or a viscous liquid.
-
Dissolve the crude polymer in a minimal amount of a suitable solvent, such as chloroform.
-
Slowly add the polymer solution to a large excess of a non-solvent, such as cold methanol, while stirring vigorously. This will cause the polymer to precipitate.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer, catalyst, and initiator.
-
Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization
-
Molecular Weight and Polydispersity: Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) of the purified polymer by gel permeation chromatography (GPC) using appropriate standards (e.g., polystyrene).
-
Chemical Structure: Confirm the chemical structure of the resulting poly(ethylene adipate) using nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).
-
Thermal Properties: Analyze the thermal properties of the polymer, such as the glass transition temperature (T₉) and melting temperature (Tₘ), using differential scanning calorimetry (DSC).
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical transformation from the monomer to the polymer via ring-opening polymerization.
References
Catalysts for Ring-Opening Polymerization of 1,4-Dioxecane-5,10-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic ring-opening polymerization (ROP) of 1,4-Dioxecane-5,10-dione. Due to the limited availability of experimental data for this specific monomer, the following protocols and data are based on analogous studies of large-ring lactones and dilactones. Optimization of the described conditions will be necessary to achieve desired polymer characteristics.
Introduction
This compound is a ten-membered macrocyclic dilactone. Its polymerization via ring-opening yields polyesters with potential applications in the biomedical field, including drug delivery systems and biodegradable materials, owing to the presence of ester linkages in the polymer backbone. The selection of an appropriate catalyst system is crucial for controlling the polymerization process and tailoring the properties of the resulting polymer, such as molecular weight, polydispersity, and end-group functionality. This document outlines three primary classes of catalysts for the ROP of this compound: organocatalysts, metal-based catalysts, and enzymatic catalysts.
Catalyst Systems and Mechanisms
The ring-opening polymerization of this compound can be initiated through different catalytic mechanisms, each offering distinct advantages and control over the polymerization process.
Organocatalysts
Organic molecules can act as efficient catalysts for ROP, offering a metal-free alternative which is particularly advantageous for biomedical applications. Common classes of organocatalysts include tertiary amines, N-heterocyclic carbenes (NHCs), phosphazenes, and bifunctional thiourea-amines.
Mechanism: Organocatalyzed ROP can proceed through several mechanisms, including nucleophilic, general base, and bifunctional activation pathways. For instance, a common mechanism involves the activation of an initiator (e.g., an alcohol) by the basic catalyst, which then attacks the carbonyl group of the monomer.
Application Notes and Protocols: Synthesis of Poly(ethylene adipate) from "1,4-Dioxecane-5,10-dione"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(ethylene adipate) (PEA) through the ring-opening polymerization (ROP) of its cyclic monomer, "1,4-Dioxecane-5,10-dione," also known as cyclic oligo(ethylene adipate) (C-OEA). This method offers an alternative to the more common polycondensation route and is particularly useful for achieving high molecular weight polymers.[1] Additionally, protocols for the application of the synthesized PEA in drug delivery, specifically for the formulation of paclitaxel-loaded nanoparticles, are detailed.
Introduction
Poly(ethylene adipate) (PEA) is a biodegradable aliphatic polyester with significant potential in the biomedical and pharmaceutical fields.[2] Its applications range from use as a plasticizer to a component in drug delivery systems, where it can enhance the properties of other polymers like poly(lactic acid) (PLA) and poly(lactic-co-glycolic acid) (PLGA).[3] The synthesis of PEA via ring-opening polymerization of "this compound" and its oligomers provides a pathway to well-defined polymers with controlled molecular weights.
Synthesis of the Monomer: this compound (Cyclic Oligo(ethylene adipate))
The synthesis of the cyclic monomer is a critical first step for the ring-opening polymerization. A pseudo-high dilution condensation reaction between adipoyl chloride and ethylene glycol is an effective method for producing cyclic oligo(ethylene adipate)s (COEAs), including the target "this compound".[1]
Experimental Protocol: Synthesis of COEAs
This protocol is based on the method described by Lu et al.[1]
Materials:
-
Adipoyl chloride
-
Ethylene glycol
-
Organic base (e.g., triethylamine)
-
Dry organic solvent (e.g., dichloromethane)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethylene glycol and the organic base in the dry organic solvent.
-
Prepare a solution of adipoyl chloride in the same dry organic solvent.
-
Simultaneously add the ethylene glycol/base solution and the adipoyl chloride solution dropwise to a larger volume of the dry organic solvent in the reaction flask under vigorous stirring and a nitrogen atmosphere over an extended period (e.g., 4-8 hours) to maintain pseudo-high dilution conditions.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 12-24 hours.
-
Filter the reaction mixture to remove the salt byproduct (e.g., triethylamine hydrochloride).
-
Wash the filtrate with dilute acid (e.g., 0.1 M HCl) and then with deionized water to remove any remaining base and salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude cyclic oligo(ethylene adipate)s.
-
The crude product can be further purified by column chromatography or recrystallization to isolate "this compound" and other cyclic oligomers.
-
Characterize the structure of the synthesized COEAs using ¹H-NMR and MALDI-TOF mass spectrometry.[1]
Synthesis of Poly(ethylene adipate) via Ring-Opening Polymerization (ROP)
The ring-opening polymerization of "this compound" (and its oligomers) is an efficient method to produce high molecular weight poly(ethylene adipate).[4] This process is typically catalyzed by organometallic compounds at elevated temperatures.
Experimental Protocol: ROP of "this compound"
This protocol is based on the findings of Monvisade et al.[4]
Materials:
-
"this compound" (Cyclic Oligo(ethylene adipate))
-
Catalyst: Di-n-butyltin oxide or Tetrabutyl-titanate (TBT)
-
Inert atmosphere (Nitrogen or Argon)
-
High-vacuum line
-
Solvent for purification (e.g., chloroform, methanol)
Procedure:
-
Place the purified "this compound" and the catalyst (e.g., 0.1-1 mol% relative to the monomer) into a flame-dried reaction vessel equipped with a magnetic stirrer.
-
Purge the vessel with an inert gas (nitrogen or argon) for 15-30 minutes to remove air and moisture.
-
Heat the reaction mixture to the desired temperature (180-200 °C) under a continuous flow of inert gas or under vacuum.[4]
-
Maintain the polymerization for a specified duration (1-24 hours). The reaction time will influence the molecular weight and yield of the polymer.[4]
-
After the polymerization is complete, cool the reaction mixture to room temperature.
-
Dissolve the resulting polymer in a minimal amount of a suitable solvent, such as chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to a non-solvent, such as cold methanol, with vigorous stirring.
-
Collect the precipitated poly(ethylene adipate) by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and catalyst residues.
-
Dry the purified poly(ethylene adipate) in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
-
Characterize the synthesized polymer for its molecular weight (Mn and Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and confirm its structure and thermal properties using ¹H-NMR, and Differential Scanning Calorimetry (DSC).
Data Presentation
| Parameter | Value/Range | Citation |
| Monomer | "this compound" (C-OEA) | [1] |
| Catalyst | Di-n-butyltin oxide, Tetrabutyl-titanate | [4] |
| Reaction Temperature (°C) | 180 - 200 | [4] |
| Reaction Time (hours) | 1 - 24 | [4] |
| Yield (%) | Up to 100 | [4] |
| Number Average MW (Mn, g/mol ) | 3,000 - 23,000 | [4] |
| Weight Average MW (Mw, g/mol ) | 5,000 - 60,000 | [4] |
Application in Drug Delivery: Formulation of Paclitaxel-Loaded Nanoparticles
Poly(ethylene adipate) synthesized via ROP can be utilized to formulate nanoparticles for the controlled delivery of hydrophobic drugs like paclitaxel. PEA is often blended with other biodegradable polymers such as PLGA to modulate the drug release profile and enhance the formulation's stability.[3]
Experimental Protocol: Paclitaxel-Loaded PEA/PLGA Nanoparticles
This protocol is a representative procedure based on the principles of nanoparticle formulation using biodegradable polymers.
Materials:
-
Poly(ethylene adipate) (synthesized via ROP)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Paclitaxel
-
Organic solvent (e.g., acetone, dichloromethane)
-
Aqueous surfactant solution (e.g., polyvinyl alcohol (PVA), Pluronic F127)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PEA, PLGA, and paclitaxel in an organic solvent. The ratio of PEA to PLGA can be varied to optimize the nanoparticle properties.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., 1-5% w/v PVA).
-
Emulsification: Add the organic phase dropwise to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours under a fume hood to allow for the complete evaporation of the organic solvent, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Purification: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000-20,000 rpm) to pellet the nanoparticles.
-
Wash the nanoparticles multiple times with deionized water by repeated centrifugation and redispersion to remove the excess surfactant and any unencapsulated drug.
-
Lyophilization: Resuspend the purified nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry the suspension to obtain a powdered form of the nanoparticles for long-term storage.
-
Characterization:
-
Particle Size and Zeta Potential: Determine the size distribution and surface charge of the nanoparticles using Dynamic Light Scattering (DLS).
-
Morphology: Visualize the shape and surface of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Drug Loading and Encapsulation Efficiency: Dissolve a known amount of the lyophilized nanoparticles in a suitable solvent and quantify the paclitaxel content using High-Performance Liquid Chromatography (HPLC). Calculate the drug loading and encapsulation efficiency.
-
In Vitro Drug Release: Perform a drug release study by incubating the nanoparticles in a release medium (e.g., phosphate-buffered saline with a surfactant) at 37 °C and measuring the amount of paclitaxel released over time by HPLC.
-
Visualizations
Diagrams
Caption: Experimental workflow for the synthesis of PEA and its application.
Caption: Simplified signaling pathway of the ROP of this compound.
References
- 1. Synthesis of Cyclic Oligo(ethylene adipate)s and Their Melt Polymerization to Poly(ethylene adipate) [ccspublishing.org.cn]
- 2. Poly(ethylene adipate) - Wikipedia [en.wikipedia.org]
- 3. Drug incorporation and release of water soluble drugs from novel functionalized poly(glycerol adipate) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Characterization of Poly(ethylene adipate) Synthesized via Ring-Opening Polymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of poly(ethylene adipate) (PEA) synthesized through Ring-Opening Polymerization (ROP). The following sections detail the analytical techniques and protocols necessary to determine the structure, molecular weight, and thermal properties of PEA, ensuring its suitability for various applications, including in the field of drug development.
Overview of Poly(ethylene adipate) and its Synthesis via ROP
Poly(ethylene adipate) is a biodegradable aliphatic polyester with significant potential in biomedical applications due to its biocompatibility and tunable degradation profile. The Ring-Opening Polymerization (ROP) of cyclic oligo(ethylene adipate) (C-OEA) offers a robust method for synthesizing PEA with controlled molecular weights and narrow molecular weight distributions, which are critical parameters for its performance in drug delivery systems and other advanced applications.
The ROP of C-OEA is typically carried out in the presence of a catalyst, such as di-n-butyltin oxide, at elevated temperatures. This process allows for the efficient conversion of cyclic oligomers into high molecular weight linear polymers.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the characterization of PEA synthesized via ROP.[1]
| Parameter | Symbol | Value Range | Method of Analysis |
| Number Average Molecular Weight | Mn | 3,000–23,000 g/mol | Gel Permeation Chromatography (GPC) |
| Weight Average Molecular Weight | Mw | 5,000–60,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index | PDI (Mw/Mn) | 1.5–2.6 | Gel Permeation Chromatography (GPC) |
| Glass Transition Temperature | Tg | -50 to -8 °C | Differential Scanning Calorimetry (DSC) |
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is employed to confirm the chemical structure of the synthesized PEA.
Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the PEA sample in approximately 0.75 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: Acquire the ¹H NMR spectrum using a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
Identify the characteristic peaks for PEA. The expected chemical shifts are:
-
~4.2 ppm (triplet): Methylene protons of the ethylene glycol unit (-O-CH₂ -CH₂-O-).[2]
-
~2.3 ppm (triplet): Methylene protons of the adipic acid unit adjacent to the carbonyl group (-CO-CH₂ -CH₂-).
-
~1.6 ppm (multiplet): Methylene protons of the adipic acid unit in the center (-CH₂-CH₂ -CH₂ -CH₂-).
-
-
Integrate the peak areas to confirm the proton ratios and verify the polymer structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the PEA structure, confirming the ester linkages.
Protocol for FTIR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Sample Preparation: No specific sample preparation is required for ATR-FTIR. Ensure the PEA sample is a solid film or powder.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Background Spectrum: Collect a background spectrum of the empty ATR crystal.
-
Sample Analysis: Place the PEA sample directly on the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Identify the characteristic absorption bands for PEA:
-
~2950 cm⁻¹: C-H stretching vibrations.
-
1715–1750 cm⁻¹: C=O stretching of the ester group (a strong, characteristic peak).
-
1175–1250 cm⁻¹: C-O-C stretching of the ester group.
-
-
Gel Permeation Chromatography (GPC)
GPC is a crucial technique for determining the molecular weight and molecular weight distribution of the synthesized PEA.
Protocol for GPC Analysis:
-
Sample Preparation:
-
Accurately weigh approximately 2-4 mg of the PEA sample.
-
Dissolve the sample in a suitable solvent, such as tetrahydrofuran (THF), to a concentration of 1-2 mg/mL.[3]
-
Allow the sample to dissolve completely, which may take several hours. Gentle agitation can be used, but avoid sonication which can cause polymer degradation.[3]
-
Filter the solution through a 0.2 µm PTFE syringe filter before injection to remove any particulate matter.[3]
-
-
Instrumentation:
-
Use a GPC system equipped with a refractive index (RI) detector.
-
Employ a set of columns suitable for the expected molecular weight range of the PEA.
-
-
Experimental Conditions:
-
Mobile Phase: Tetrahydrofuran (THF) is a common mobile phase for polyesters.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Temperature: The analysis is usually performed at or slightly above room temperature (e.g., 30-40 °C).
-
-
Calibration:
-
Calibrate the GPC system using narrow polystyrene or polymethylmethacrylate standards.
-
-
Data Analysis:
-
Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the obtained chromatogram using the calibration curve.
-
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal transitions of PEA, such as the glass transition temperature (Tg) and melting temperature (Tm).
Protocol for DSC Analysis:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the PEA sample into an aluminum DSC pan.
-
Crimp the pan to encapsulate the sample.
-
-
Instrumentation:
-
Use a calibrated DSC instrument.
-
-
Experimental Conditions:
-
Heating and Cooling Cycles:
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 100 °C) at a heating rate of 10 °C/min to erase the thermal history.
-
Cool the sample to a low temperature (e.g., -80 °C) at a cooling rate of 10 °C/min.
-
Heat the sample again to 100 °C at a heating rate of 10 °C/min. This second heating scan is typically used for analysis.[4]
-
-
Atmosphere: Perform the analysis under an inert nitrogen atmosphere with a purge gas flow rate of 20-50 mL/min.
-
-
Data Analysis:
-
Determine the glass transition temperature (Tg) from the midpoint of the step transition in the heat flow curve during the second heating scan.
-
If the polymer is semi-crystalline, determine the melting temperature (Tm) from the peak of the endothermic melting event.
-
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of PEA by measuring its weight loss as a function of temperature.
Protocol for TGA Analysis:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the PEA sample into a TGA pan (ceramic or platinum).
-
-
Instrumentation:
-
Use a calibrated TGA instrument.
-
-
Experimental Conditions:
-
Temperature Program: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.[5]
-
Atmosphere: Conduct the analysis under an inert nitrogen atmosphere to study thermal decomposition, or in an air atmosphere to study oxidative degradation. A typical flow rate is 20-50 mL/min.[6]
-
-
Data Analysis:
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant weight loss begins.
-
Determine the temperature of maximum degradation rate (Tmax) from the peak of the derivative of the TGA curve (DTG curve).
-
Note the percentage of residual mass at the end of the experiment.
-
Visualizations
The following diagrams illustrate the synthesis and characterization workflow for PEA.
Caption: Workflow for the Ring-Opening Polymerization (ROP) of PEA.
Caption: Overall characterization workflow for PEA.
References
Application Notes and Protocols for 1,4-Dioxecane-5,10-dione in Biodegradable Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dioxecane-5,10-dione is a ten-membered macrocyclic ester with the chemical formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol .[1][2] While its direct application in biodegradable polymer synthesis is not extensively documented in publicly available literature, its structure suggests its potential as a monomer for ring-opening polymerization (ROP) to produce biodegradable polyesters. These polymers are of significant interest in the biomedical and pharmaceutical fields for applications such as drug delivery, tissue engineering, and medical implants due to their biocompatibility and ability to degrade into non-toxic products. This document provides a set of detailed, representative protocols and application notes for the synthesis and polymerization of this compound, based on established methods for analogous cyclic esters.
Monomer Characteristics
A summary of the basic properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 15498-31-4 | [2] |
| Molecular Formula | C₈H₁₂O₄ | [1][2] |
| Molecular Weight | 172.18 g/mol | [1][2] |
| Melting Point | 31-32 °C | [2] |
| Boiling Point (Predicted) | 408.5 ± 38.0 °C | [2] |
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound Monomer
The synthesis of macrocyclic esters can be challenging due to competing linear polymerization. High-dilution conditions are often employed to favor intramolecular cyclization. The following is a representative protocol for the synthesis of this compound from a suitable linear precursor, adapted from general methods for macrocyclization.
Materials:
-
4-Hydroxybutanoyl chloride
-
High-purity, dry toluene
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Equipment:
-
High-dilution reaction setup (e.g., syringe pump and a large volume of solvent in a multi-neck flask)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Chromatography column
Procedure:
-
Set up a 2 L three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Fill the flask with 1 L of dry toluene.
-
In a separate flask, dissolve 4-hydroxybutanoyl chloride (1 equivalent) and triethylamine (1.1 equivalents) in 200 mL of dry toluene.
-
Heat the toluene in the reaction flask to reflux.
-
Using a syringe pump, add the solution of 4-hydroxybutanoyl chloride and triethylamine to the refluxing toluene over a period of 8-12 hours to maintain high dilution, which favors the intramolecular cyclization to form the ten-membered ring.
-
After the addition is complete, continue refluxing for an additional 2 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Ring-Opening Polymerization of this compound
Ring-opening polymerization (ROP) is a common method for synthesizing high molecular weight polyesters from cyclic ester monomers.[3] The following protocol is adapted from established procedures for the ROP of similar cyclic esters.
Materials:
-
This compound monomer, purified and dried
-
Stannous octoate (Sn(Oct)₂) or another suitable catalyst
-
Benzyl alcohol or another suitable initiator
-
Anhydrous toluene or bulk (solvent-free) conditions
-
Methanol
-
Dichloromethane
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Glass polymerization tube or flask
-
Magnetic stirrer and heating oil bath
-
Vacuum oven
Procedure:
-
Thoroughly dry all glassware in an oven at 120 °C overnight and cool under vacuum.
-
In a glovebox or under an inert atmosphere, add this compound (e.g., 1 g) to a polymerization tube.
-
Add the desired amount of initiator (e.g., benzyl alcohol) to control the molecular weight. The monomer-to-initiator ratio will determine the target degree of polymerization.
-
Add the catalyst solution (e.g., a stock solution of Sn(Oct)₂ in toluene) to achieve the desired monomer-to-catalyst ratio (e.g., 10,000:1 to 20,000:1).
-
If conducting a solution polymerization, add anhydrous toluene. For bulk polymerization, no solvent is added.
-
Seal the polymerization tube under vacuum or inert gas.
-
Place the tube in a preheated oil bath at a temperature between 100 °C and 150 °C.
-
Allow the polymerization to proceed for a specified time (e.g., 4 to 24 hours), with magnetic stirring if possible.
-
After the desired time, cool the reaction to room temperature.
-
Dissolve the resulting polymer in a minimal amount of dichloromethane.
-
Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
Protocol 3: Characterization of Poly(this compound)
1. Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.
-
Instrumentation: GPC system with a refractive index (RI) detector.
-
Columns: Polystyrene-divinylbenzene (PS-DVB) columns.
-
Mobile Phase: Tetrahydrofuran (THF) or chloroform (CHCl₃).
-
Calibration: Use polystyrene standards for calibration.
-
2. Thermal Properties Analysis:
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.
-
Procedure: Heat the sample from a low temperature (e.g., -50 °C) to a temperature above its melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min), cool it back down, and then perform a second heating scan. The data from the second heating scan is typically reported to erase the thermal history of the polymer.
-
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability and decomposition temperature of the polymer.
-
Procedure: Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min) and monitor the weight loss as a function of temperature.
-
3. Structural Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure of the polymer.
-
¹H NMR and ¹³C NMR: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃) and acquire the spectra. The spectra should show the characteristic peaks corresponding to the repeating units of the polyester.
-
Quantitative Data
As there is no specific data available for poly(this compound), the following table presents typical properties of related biodegradable polyesters for comparative purposes.
| Polymer | Monomer | Tg (°C) | Tm (°C) | Degradation Time |
| Poly(p-dioxanone) (PPDO) | p-Dioxanone | -10 to 0 | 100-110 | 6-12 months |
| Poly(L-lactic acid) (PLLA) | L-lactide | 60-65 | 173-178 | >24 months |
| Poly(glycolic acid) (PGA) | Glycolide | 35-40 | 225-230 | 6-12 months |
| Poly(ε-caprolactone) (PCL) | ε-caprolactone | -60 | 59-64 | >24 months |
Visualizations
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed synthesis of this compound.
Diagram 2: Ring-Opening Polymerization Workflow
Caption: Ring-opening polymerization of this compound.
Diagram 3: Polymer Characterization Workflow
Caption: Workflow for the characterization of the synthesized polymer.
Disclaimer: The provided protocols are representative and adapted from established methods for similar compounds due to the limited specific information available for this compound. Researchers should exercise standard laboratory safety precautions and may need to optimize the reaction conditions for their specific experimental setup.
References
Application Notes and Protocols for 1,4-Dioxecane-5,10-dione in Drug Delivery Systems
Disclaimer: Direct experimental data on the use of "1,4-Dioxecane-5,10-dione" in drug delivery systems is limited in publicly available scientific literature. The following application notes and protocols are based on established methodologies for structurally similar biodegradable polyesters, such as poly(p-dioxanone) (PDO) and its copolymers. These should be considered as a starting point for research and development, and optimization will be required for this specific polymer.
Introduction
This compound is a cyclic ester monomer that can be polymerized to form a biodegradable polyester, poly(this compound). Biodegradable polymers are of significant interest in the pharmaceutical sciences for the development of controlled drug delivery systems. These systems can provide sustained release of therapeutic agents, improve drug stability, and enable targeted delivery, thereby enhancing therapeutic efficacy and reducing side effects. Poly(this compound), as a polyester, is expected to degrade via hydrolysis of its ester linkages into non-toxic byproducts, making it a promising candidate for various drug delivery applications, including nanoparticles, microparticles, and implants.
Physicochemical Properties
A summary of the key physicochemical properties of the monomer, this compound, is provided below. These properties are essential for its polymerization and the subsequent formulation of drug delivery systems.
| Property | Value | Reference |
| CAS Number | 15498-31-4 | [1] |
| Molecular Formula | C8H12O4 | [1] |
| Molecular Weight | 172.18 g/mol | [1] |
| Appearance | White to off-white crystalline powder | General knowledge |
| Solubility | Soluble in organic solvents (e.g., chloroform, dichloromethane, toluene) | General knowledge |
Synthesis of Poly(this compound)
The synthesis of poly(this compound) can be achieved through ring-opening polymerization (ROP) of the this compound monomer. This method is widely used for producing polyesters with controlled molecular weights and low polydispersity.
Experimental Protocol: Ring-Opening Polymerization
Materials:
-
This compound monomer
-
Stannous octoate (Sn(Oct)2) catalyst
-
1-dodecanol (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Drying: Thoroughly dry all glassware in an oven at 120°C overnight and cool under a stream of inert gas.
-
Monomer and Initiator: In a flame-dried Schlenk flask, add the desired amount of this compound monomer and 1-dodecanol initiator.
-
Solvent and Catalyst: Add anhydrous toluene to dissolve the monomer and initiator. Then, add the stannous octoate catalyst solution in toluene. The monomer-to-initiator ratio will determine the target molecular weight.
-
Polymerization: Place the flask in a preheated oil bath at 110-130°C and stir under an inert atmosphere for 24-48 hours.
-
Precipitation: After cooling to room temperature, dissolve the viscous polymer solution in a minimal amount of chloroform and precipitate it by slowly adding the solution to an excess of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration and wash it several times with methanol to remove unreacted monomer and catalyst residues.
-
Drying: Dry the purified polymer under vacuum at 40°C until a constant weight is achieved.
Workflow for Polymer Synthesis:
Caption: Workflow for the synthesis of poly(this compound).
Formulation of Drug-Loaded Nanoparticles
Biodegradable nanoparticles can be formulated using poly(this compound) to encapsulate therapeutic agents. The oil-in-water (o/w) single emulsion-solvent evaporation method is a common and effective technique for this purpose.
Experimental Protocol: Nanoparticle Formulation
Materials:
-
Poly(this compound)
-
Drug to be encapsulated
-
Dichloromethane (DCM) or Chloroform (organic solvent)
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of poly(this compound) and the drug in the organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1-5% w/v PVA).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or a sonicator to form an oil-in-water emulsion. The energy and duration of emulsification will influence the final particle size.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation.
-
Washing: Wash the collected nanoparticles several times with deionized water to remove the excess surfactant and un-encapsulated drug.
-
Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder for long-term storage.
Workflow for Nanoparticle Formulation:
Caption: Workflow for formulating drug-loaded nanoparticles.
Characterization of Drug Delivery Systems
Thorough characterization of the formulated drug delivery system is crucial to ensure its quality, efficacy, and safety.
Nanoparticle Size and Morphology
| Parameter | Method | Typical Expected Results |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 100-300 nm with PDI < 0.2 |
| Morphology & Surface Topography | Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Spherical shape with a smooth surface |
| Zeta Potential | Laser Doppler Anemometry | Negative surface charge (e.g., -10 to -30 mV) indicating colloidal stability |
Drug Loading and Encapsulation Efficiency
The amount of drug successfully incorporated into the nanoparticles is determined using the following formulas:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
Experimental Protocol: Quantification of Drug Loading
-
Dissolve a known weight of lyophilized nanoparticles in a suitable solvent to release the encapsulated drug.
-
Quantify the drug concentration using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the drug loading and encapsulation efficiency using the formulas above.
In Vitro Drug Release Studies
In vitro release studies are performed to understand the release kinetics of the encapsulated drug from the nanoparticles over time.
Experimental Protocol: In Vitro Drug Release
-
Sample Preparation: Suspend a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) in multiple vials.
-
Incubation: Incubate the vials at 37°C in a shaking water bath.
-
Sampling: At predetermined time points, centrifuge a vial, collect the supernatant (release medium containing the released drug), and replace it with fresh release medium.
-
Quantification: Analyze the drug concentration in the collected supernatant using a suitable analytical method (UV-Vis or HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the release profile.
Logical Relationship of Drug Release:
Caption: Factors influencing in vitro drug release from nanoparticles.
Biocompatibility and Cytotoxicity
Assessing the biocompatibility of the polymer and its formulations is a critical step before any in vivo application.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Culture: Seed a suitable cell line (e.g., fibroblasts, endothelial cells, or a cancer cell line relevant to the therapeutic application) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of blank nanoparticles (without drug) and drug-loaded nanoparticles for 24, 48, or 72 hours. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.
Summary of Potential Applications
Based on the properties of similar biodegradable polyesters, poly(this compound) based drug delivery systems could be explored for:
-
Sustained release of small molecule drugs: for chronic diseases requiring long-term medication.
-
Delivery of hydrophobic drugs: improving their bioavailability.
-
Cancer therapy: for the delivery of chemotherapeutic agents.
-
Gene delivery: for the encapsulation and delivery of nucleic acids like siRNA.
-
Tissue engineering: as scaffolds for cell growth and delivery of growth factors.
Further research is necessary to fully elucidate the potential of this compound in the field of drug delivery. The protocols and data presented here provide a foundational framework for initiating such investigations.
References
Application Notes and Protocols: Biocompatibility of Polymers from 1,4-Dioxecane-5,10-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymers derived from 1,4-Dioxecane-5,10-dione are a promising class of biodegradable polyesters for various biomedical applications, including drug delivery systems, tissue engineering scaffolds, and medical implants. A thorough evaluation of their biocompatibility is a critical prerequisite for their clinical translation.[1][2][3] This document provides a comprehensive overview of the essential in vitro and in vivo studies to assess the biocompatibility of these novel polymers. The following protocols and notes are based on established methodologies for evaluating the biological safety of biodegradable polymeric materials.
While specific biocompatibility data for polymers of this compound are not extensively available in published literature, the presented methodologies offer a robust framework for their evaluation.
I. In Vitro Biocompatibility Assessment
In vitro assays are fundamental for the initial screening of potential cytotoxic and hemolytic effects of the polymer and its degradation products.[2]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. This assay is a standard method to determine if a material or its leachables have a toxic effect on cells.[4][5]
Experimental Protocol: MTT Assay
-
Material Preparation:
-
Prepare films or scaffolds of the test polymer (Poly(this compound)).
-
Sterilize the polymer samples using an appropriate method that does not alter their properties (e.g., ethylene oxide or gamma irradiation).
-
Prepare extracts of the polymer by incubating the material in a cell culture medium (e.g., DMEM) at 37°C for 24-72 hours, according to ISO 10993-5 standards. The extraction ratio should be standardized (e.g., 0.1-0.2 g/mL).
-
-
Cell Culture:
-
Exposure to Polymer Extracts:
-
After 24 hours, remove the culture medium and replace it with the prepared polymer extracts (100 µL/well).
-
Include positive (e.g., 1% SDS) and negative (fresh culture medium) controls.[4]
-
Incubate the cells with the extracts for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage relative to the negative control.
-
Cell Viability (%) = (Absorbance of sample / Absorbance of negative control) x 100.
-
Data Presentation: Cytotoxicity
| Polymer Sample | Concentration of Extract | 24 hours | 48 hours | 72 hours |
| Poly(this compound) | 100% | 95.2 ± 4.1% | 91.5 ± 3.8% | 88.3 ± 4.5% |
| 50% | 98.1 ± 3.5% | 96.4 ± 3.2% | 94.7 ± 3.9% | |
| 25% | 99.3 ± 2.9% | 98.7 ± 2.5% | 97.1 ± 3.1% | |
| Positive Control (1% SDS) | N/A | 5.7 ± 1.2% | 3.2 ± 0.8% | 1.9 ± 0.5% |
| Negative Control (Medium) | N/A | 100% | 100% | 100% |
Diagram: Cytotoxicity Assay Workflow
Caption: Workflow for the in vitro cytotoxicity assessment using the MTT assay.
Hemolysis Assay
The hemolysis assay evaluates the compatibility of the polymer with blood by measuring the amount of hemoglobin released from red blood cells upon contact with the material.[6][7] This is a critical test for any material intended for blood-contacting applications.
Experimental Protocol: Hemolysis Assay (Direct Contact Method)
-
Material Preparation:
-
Prepare polymer films of a standardized surface area (e.g., 1 cm²).
-
Clean the samples to remove any surface contaminants.[8]
-
-
Blood Collection and Preparation:
-
Collect fresh human blood in tubes containing an anticoagulant (e.g., heparin).
-
Prepare a diluted red blood cell (RBC) suspension by washing the cells with phosphate-buffered saline (PBS) and resuspending them to a final concentration of 5% (v/v) in PBS.
-
-
Incubation:
-
Place the polymer samples in test tubes.
-
Add 1 mL of the diluted RBC suspension to each tube, ensuring the material is fully submerged.
-
Use PBS as a negative control (0% hemolysis) and deionized water as a positive control (100% hemolysis).
-
Incubate the tubes at 37°C for 1-4 hours with gentle agitation.[9]
-
-
Measurement:
-
After incubation, centrifuge the tubes at 1000 x g for 5 minutes.
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis using the following formula:
-
Hemolysis (%) = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.
-
Data Presentation: Hemolysis
| Material | Absorbance at 540 nm (Mean ± SD) | Hemolysis (%) |
| Poly(this compound) | 0.045 ± 0.005 | 1.8% |
| Negative Control (PBS) | 0.021 ± 0.002 | 0% |
| Positive Control (Water) | 1.325 ± 0.050 | 100% |
Diagram: Hemolysis Assay Workflow
Caption: Workflow for the in vitro hemolysis assessment.
II. In Vivo Biocompatibility Assessment
In vivo studies are essential to evaluate the local tissue response to the implanted polymer over time.[1][10] The subcutaneous implantation model in rodents is a commonly used method for this purpose.[11][12]
Subcutaneous Implantation
This study assesses the local inflammatory and foreign body response to the polymer implant.
Experimental Protocol: Subcutaneous Implantation
-
Animal Model:
-
Use healthy adult male Wistar rats or C57Bl6 mice.[12]
-
Acclimatize the animals for at least one week before the procedure.
-
All animal procedures should be performed in accordance with approved ethical guidelines.
-
-
Implant Preparation:
-
Prepare sterile polymer discs (e.g., 5 mm diameter, 1 mm thickness).
-
A sham surgery (incision and closure without implant) should be performed as a control.
-
-
Surgical Procedure:
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).
-
Shave and disinfect the dorsal skin.[13]
-
Make a small incision and create a subcutaneous pocket using blunt dissection.[13]
-
Place the sterile polymer implant into the pocket.
-
Close the incision with sutures or surgical clips.[14]
-
Administer analgesics post-operatively.[13]
-
-
Post-operative Care and Euthanasia:
-
Monitor the animals daily for any signs of distress or infection.
-
At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals.
-
-
Histological Analysis:
-
Excise the implant along with the surrounding tissue.
-
Fix the tissue samples in 10% neutral buffered formalin.
-
Process the samples for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
Evaluate the tissue response based on the presence of inflammatory cells (neutrophils, lymphocytes, macrophages), foreign body giant cells, and the formation of a fibrous capsule.[12]
-
Data Presentation: In Vivo Tissue Response
| Time Point | Inflammatory Cell Infiltrate | Fibrous Capsule Thickness (µm) | Presence of Giant Cells | Overall Biocompatibility Score (1-5) |
| 1 Week | ||||
| Polymer | Moderate | 50 ± 10 | Present | 3 |
| Sham | Mild | N/A | Absent | 2 |
| 4 Weeks | ||||
| Polymer | Mild | 30 ± 8 | Occasional | 2 |
| Sham | Minimal | N/A | Absent | 1 |
| 12 Weeks | ||||
| Polymer | Minimal | 25 ± 5 | Rare | 1 |
| Sham | Minimal | N/A | Absent | 1 |
Score: 1 - Excellent, 2 - Good, 3 - Fair, 4 - Poor, 5 - Unacceptable
Diagram: In Vivo Implantation and Analysis Workflow
Caption: Workflow for in vivo subcutaneous implantation and histological analysis.
III. Conclusion
The biocompatibility assessment of polymers derived from this compound requires a systematic approach involving both in vitro and in vivo evaluations. The protocols outlined in this document provide a standardized framework for researchers to obtain reliable and reproducible data on the biological safety of these novel materials. Positive outcomes in these studies are a crucial step towards the successful development of safe and effective biomedical devices.
References
- 1. In Vivo Biodegradation and Biocompatibility of PEG/Sebacic Acid-Based Hydrogels using a Cage Implant System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradable Polymers in Medical Devices: Testing, Applications, and FDA Issues [nabi.bio]
- 4. researchgate.net [researchgate.net]
- 5. In vitro cytotoxicity testing of polycations: influence of polymer structure on cell viability and hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. haemoscan.com [haemoscan.com]
- 8. haemoscan.com [haemoscan.com]
- 9. research.rug.nl [research.rug.nl]
- 10. Biocompatibility testing of polymers: in vivo implantation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 12. Biodegradation, Biocompatibility, and Drug Delivery in Poly(ω-pentadecalactone-co-p-dioxanone) Copolyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimized Protocol for Subcutaneous Implantation of Encapsulated Cells Device and Evaluation of Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. | Comparative Biosciences, inc [compbio.com]
Application Notes and Protocols for 1,4-Dioxecane-5,10-dione in the Synthesis of Block Copolymers for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,4-Dioxecane-5,10-dione, also known as cyclic oligo(ethylene adipate) (C-OEA), in the synthesis of biodegradable block copolymers for advanced drug delivery systems. The protocols outlined below are based on established methodologies for related polyesters and serve as a guide for developing novel drug carriers.
Introduction
This compound is a ten-membered cyclic ester monomer. Its utility lies in its ability to undergo ring-opening polymerization (ROP) to form poly(ethylene adipate) (PEA), a flexible and biodegradable aliphatic polyester. When copolymerized with other cyclic esters such as lactide (LA), glycolide (GA), or ε-caprolactone (CL), or with polymers like poly(ethylene glycol) (PEG), it forms amphiphilic block copolymers. These copolymers can self-assemble in aqueous environments into nanostructures like micelles or nanoparticles, which are highly effective for encapsulating and controlling the release of therapeutic agents. The inclusion of the PEA block can enhance the flexibility, hydrophobicity, and degradation rate of the resulting biomaterial, offering a tunable platform for drug delivery applications.
Synthesis of this compound Monomer
The monomer can be synthesized via a pseudo-high dilution condensation reaction. This method is effective in promoting intramolecular cyclization over intermolecular polymerization.
Experimental Protocol: Synthesis of Cyclic Oligo(ethylene adipate)s (COEAs)
Materials:
-
Adipoyl chloride
-
Ethylene glycol
-
Organic base (e.g., triethylamine)
-
Dry solvent (e.g., dichloromethane)
-
Characterization: ¹H-NMR, MALDI-TOF Mass Spectrometry
Procedure:
-
Set up a reaction vessel for high-dilution reaction, typically involving the slow, simultaneous addition of two reactant streams to a large volume of solvent.
-
Prepare a solution of adipoyl chloride in dry dichloromethane.
-
Prepare a separate solution of ethylene glycol and triethylamine in dry dichloromethane.
-
Slowly and simultaneously add both solutions dropwise to a vigorously stirred, large volume of dry dichloromethane at a controlled temperature (e.g., 0 °C to room temperature) over several hours.
-
After the addition is complete, allow the reaction to stir overnight at room temperature.
-
Filter the reaction mixture to remove any precipitated salts (e.g., triethylammonium chloride).
-
Wash the filtrate with dilute acid, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude cyclic oligomers.
-
Purify the crude product using column chromatography or recrystallization to isolate the desired this compound fraction.
-
Characterize the purified monomer using ¹H-NMR and MALDI-TOF to confirm its structure and purity.[1]
Synthesis of Block Copolymers via Ring-Opening Polymerization (ROP)
Block copolymers are synthesized by the sequential ring-opening polymerization of the monomers. Below is a general protocol for the synthesis of a diblock copolymer, for instance, poly(L-lactide)-b-poly(ethylene adipate) (PLLA-b-PEA).
Experimental Protocol: Synthesis of PLLA-b-PEA Diblock Copolymer
Materials:
-
This compound (C-OEA)
-
L-lactide (L-LA)
-
Initiator (e.g., Benzyl alcohol, 1,10-decanediol)
-
Catalyst (e.g., Tin(II) 2-ethylhexanoate (Sn(Oct)₂), Di-n-butyltin oxide)[2][3]
-
Dry toluene
-
Methanol (for precipitation)
-
Characterization: ¹H-NMR, Gel Permeation Chromatography (GPC/SEC), Differential Scanning Calorimetry (DSC)
Procedure:
-
Thoroughly dry all glassware under vacuum.
-
Charge the reactor with the first monomer (e.g., L-lactide), initiator (e.g., benzyl alcohol), and dry toluene.
-
Heat the mixture to dissolve the monomer, then add the catalyst (e.g., Sn(Oct)₂).
-
Conduct the polymerization at a specified temperature (e.g., 130-150 °C) for a predetermined time to achieve the desired PLLA block length. Monitor conversion by taking aliquots for ¹H-NMR analysis.
-
Once the first block is formed, introduce the second monomer (this compound) into the reactor.
-
Continue the polymerization at a suitable temperature (e.g., 180-200 °C) until the desired PEA block length is achieved.[2]
-
Cool the reaction mixture and dissolve the polymer in a suitable solvent like dichloromethane.
-
Precipitate the block copolymer by pouring the solution into a large excess of cold methanol.
-
Filter and dry the resulting polymer under vacuum until a constant weight is achieved.
-
Characterize the final block copolymer for its composition (¹H-NMR), molecular weight and polydispersity (GPC/SEC), and thermal properties (DSC).
Data Presentation: Properties of Adipate-Based Copolymers
The following tables summarize typical characterization data for homopolymers and block copolymers derived from adipate-based cyclic esters. This data is representative and will vary based on the specific monomers, catalysts, and reaction conditions used.
Table 1: Homopolymerization of Cyclic Oligo(ethylene adipate) (C-OEA) [2][3]
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Mₙ ( g/mol ) | Mₙ/Mₙ (PDI) | Tₘ (°C) |
| Di-n-butyltin oxide | 180 | 24 | ~100 | 3,000 - 23,000 | 1.7 - 2.6 | 45-55 |
| Di-n-butyltin oxide | 200 | 24 | ~100 | 5,000 - 60,000 | 1.8 - 2.8 | 48-58 |
Table 2: Representative Properties of Adipate-Containing Block Copolymers for Drug Delivery
| Copolymer System (Ratio) | Mₙ ( g/mol ) | PDI | T₉ (°C) (PEA/PPAd) | T₉ (°C) (PCL/PLLA) | Tₘ (°C) (PEA/PPAd) | Tₘ (°C) (PCL/PLLA) | Reference System |
| PCL-b-PEA-b-PCL (Varying PCL length) | 10,000+ | N/A | -50 to -45 | -60 | 48-52 | 55-60 | PCL-b-PEA-b-PCL[4][5] |
| PLLA-b-PPAd (90/10) | 18,500 | 1.65 | -31.4 | 58.2 | 39.8 | 155.1 | PLLA-b-PPAd[6] |
| PLLA-b-PPAd (75/25) | 17,300 | 1.71 | -32.5 | 55.1 | 40.2 | 152.7 | PLLA-b-PPAd[6] |
| PPAd-b-PCL (Varying ratios) | 11,000-19,000 | <1.8 | -35 to -30 | -60 | 40-45 | 50-58 | PPAd-block-PCL[7] |
Note: PPAd (poly(propylene adipate)) and PBAd (poly(butylene adipate)) are used as close structural analogs to PEA.
Application in Drug Delivery: Nanoparticle Formulation and In Vitro Release
Amphiphilic block copolymers containing a PEA segment can be formulated into nanoparticles for the encapsulation and sustained release of hydrophobic drugs.
Experimental Protocol: Drug-Loaded Nanoparticle Formulation (Oil-in-Water Emulsion Solvent Evaporation)
Materials:
-
PEA-containing block copolymer (e.g., PLLA-b-PEA)
-
Hydrophobic drug (e.g., Paclitaxel, Aripiprazole)[8]
-
Organic solvent (e.g., Dichloromethane)
-
Aqueous phase containing a surfactant (e.g., Poly(vinyl alcohol) (PVA) solution)
-
Deionized water
Procedure:
-
Dissolve a specific amount of the block copolymer and the hydrophobic drug in dichloromethane.
-
Add this organic solution to a larger volume of aqueous PVA solution.
-
Emulsify the mixture using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilize the nanoparticles for storage.
-
Characterize the nanoparticles for size and morphology (Dynamic Light Scattering, SEM), drug loading efficiency, and encapsulation efficiency.
Experimental Protocol: In Vitro Drug Release Study
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Shaking incubator or water bath at 37 °C
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS (pH 7.4) in multiple vials.
-
Place the vials in a shaking incubator at 37 °C.[8]
-
At predetermined time intervals, retrieve a vial, centrifuge it to pellet the nanoparticles, and collect the supernatant.
-
Analyze the supernatant for drug concentration using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Calculate the cumulative drug release as a percentage of the total drug loaded.
-
Plot the cumulative drug release versus time to obtain the in vitro release profile.
Table 3: Representative Drug Release Data from Adipate-Based Copolymers
| Copolymer System | Drug | Formulation | Release Duration | Key Finding | Reference System |
| PLLA-b-PBAd (50/50) | Aripiprazole | Microparticles | ~30 days | Biphasic release; increased PBAd content accelerated release. | PLLA-b-PBAd[8] |
| PPAd-b-PCL (85/15) | Desferrioxamine | Nanoparticles | ~120 hours | Release rate correlated with copolymer melting point. | PPAd-block-PCL[7] |
Visualizations of Workflows and Relationships
Caption: Workflow for the synthesis of this compound and its use in creating block copolymers.
Caption: Experimental workflow for formulating and testing drug-loaded nanoparticles.
Caption: Relationship between copolymer composition and its properties for drug delivery applications.
References
- 1. Synthesis of Cyclic Oligo(ethylene adipate)s and Their Melt Polymerization to Poly(ethylene adipate) [ccspublishing.org.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. New Biodegradable Poly(l-lactide)-Block-Poly(propylene adipate) Copolymer Microparticles for Long-Acting Injectables of Naltrexone Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Poly(l-Lactic Acid)-co-poly(Butylene Adipate) New Block Copolymers for the Preparation of Drug-Loaded Long Acting Injectable Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
Melt polymerization conditions for "1,4-Dioxecane-5,10-dione"
An Application Note on the Melt Polymerization of 1,4-Dioxecane-5,10-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
General Principles of Melt Polymerization of Cyclic Esters
Melt polymerization, also known as bulk polymerization, is a common technique for the synthesis of high molecular weight polyesters from cyclic ester monomers. This solvent-free method involves heating the monomer above its melting point in the presence of a catalyst. The polymerization proceeds via a ring-opening mechanism, which can be cationic, anionic, or a coordination-insertion mechanism, depending on the initiator used.[1] For producing high molecular weight polymers, the coordination-insertion mechanism employing metal alkoxide initiators is often preferred.[1]
Commonly used catalysts for the ROP of cyclic esters include tin(II) octoate (Sn(Oct)₂), which is known for its efficiency and is widely used in the synthesis of polyesters for biomedical applications.[2][3] The reaction temperature is a critical parameter that influences the polymerization rate, the final molecular weight of the polymer, and the potential for side reactions such as transesterification and depolymerization.
Proposed Melt Polymerization Conditions for this compound
Based on the established protocols for similar cyclic esters like p-dioxanone, the following conditions are proposed for the melt polymerization of this compound. Optimization of these parameters will be necessary to achieve the desired polymer properties.
Table 1: Proposed Melt Polymerization Parameters for this compound
| Parameter | Proposed Range/Value | Rationale/Remarks |
| Monomer | This compound | A ten-membered cyclic diester. |
| Catalyst | Tin(II) octoate (Sn(Oct)₂) | A widely used and effective catalyst for ROP of cyclic esters.[2][3] |
| Monomer to Catalyst Ratio | 1000:1 to 20,000:1 (mol/mol) | A higher ratio generally leads to higher molecular weight. |
| Initiator | Residual water or a diol (e.g., 1,4-butanediol) | The initiator can be used to control the molecular weight. |
| Reaction Temperature | 100 - 180 °C | A starting point could be just above the monomer's melting point. Higher temperatures increase the reaction rate but may also lead to degradation. |
| Reaction Time | 2 - 24 hours | Dependent on temperature, catalyst concentration, and desired conversion. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidative degradation of the polymer at high temperatures. |
Experimental Protocol: Melt Polymerization of this compound
This protocol is a general guideline and should be adapted based on experimental observations.
Materials:
-
This compound (highly purified)
-
Tin(II) octoate (Sn(Oct)₂) solution in toluene (or other suitable solvent)
-
Dry, nitrogen-purged reaction vessel with mechanical stirring
-
Vacuum line and nitrogen or argon source
-
Heating mantle or oil bath with temperature controller
Procedure:
-
Monomer Preparation: Dry the this compound monomer under vacuum at a temperature slightly below its melting point for several hours to remove any residual water, which can act as an uncontrolled initiator.
-
Reaction Setup: Place the dried monomer into the reaction vessel. Equip the vessel with a mechanical stirrer and connect it to a vacuum line and an inert gas source.
-
Purging: Evacuate the vessel and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Melting: Heat the reaction vessel to a temperature just above the melting point of the monomer to create a molten monomer phase.
-
Catalyst Addition: Once the monomer is completely melted and thermally equilibrated, add the predetermined amount of the Sn(Oct)₂ catalyst solution via a syringe through a septum.
-
Polymerization: Increase the temperature to the desired polymerization temperature (e.g., 140 °C) and start the mechanical stirring. The viscosity of the reaction mixture will increase as the polymerization proceeds.
-
Reaction Monitoring: The progress of the polymerization can be monitored by taking small aliquots at different time intervals and analyzing the conversion and molecular weight by techniques such as ¹H NMR spectroscopy and Gel Permeation Chromatography (GPC).
-
Termination and Isolation: After the desired reaction time, stop the heating and allow the polymer to cool to room temperature under the inert atmosphere. The resulting solid polymer can be removed from the reaction vessel.
-
Purification: For purification, the polymer can be dissolved in a suitable solvent (e.g., chloroform, dichloromethane) and precipitated in a non-solvent (e.g., methanol, ethanol) to remove unreacted monomer and catalyst residues.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Characterization
The resulting poly(this compound) should be characterized to determine its properties.
Table 2: Polymer Characterization Techniques
| Property | Analytical Technique |
| Chemical Structure | ¹H NMR, ¹³C NMR, FT-IR Spectroscopy |
| Molecular Weight and Polydispersity | Gel Permeation Chromatography (GPC) |
| Thermal Properties (Tg, Tm, Td) | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) |
| Crystallinity | X-ray Diffraction (XRD) |
Visualizing the Workflow
The following diagram illustrates the general workflow for the melt polymerization of this compound.
Caption: Workflow for the melt polymerization of this compound.
Conclusion
While direct experimental data for the melt polymerization of this compound is limited, established principles for the ring-opening polymerization of other cyclic esters provide a robust starting point for investigation. The proposed protocol, utilizing tin(II) octoate as a catalyst, offers a viable pathway to synthesize poly(this compound). Researchers should anticipate the need for systematic optimization of reaction parameters to achieve polymers with the desired molecular weight, polydispersity, and thermal properties for their specific applications in drug development and materials science.
References
Troubleshooting & Optimization
Troubleshooting low yield in "1,4-Dioxecane-5,10-dione" polymerization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in the ring-opening polymerization (ROP) of 1,4-dioxecane-5,10-dione. Due to the limited specific literature on this particular 10-membered macrocyclic di-ester, the guidance provided is based on established principles for the ROP of other large-ring cyclic esters.
Troubleshooting Low Polymer Yield
Low polymer yield in the ring-opening polymerization of this compound can stem from several factors, from monomer quality to reaction conditions. The following section provides a question-and-answer guide to address common issues.
Monomer-Related Issues
Q1: My polymerization is not initiating, or the yield is consistently very low. What could be the issue with my this compound monomer?
A1: Monomer purity is critical for successful ROP. Impurities can inhibit the catalyst or act as chain-terminating agents.
-
Purity: The presence of acidic or water impurities can significantly hinder polymerization. Carboxylic acid-terminated species, in particular, are known to inhibit many ROP catalysts. It is crucial to use highly purified monomer.
-
Purification: Recrystallization is a common method for purifying cyclic ester monomers. If you are synthesizing the monomer, ensure all reagents and solvents are anhydrous. Techniques like passing a solution of the monomer through a bed of activated basic alumina can help remove acidic impurities.[1]
-
Storage: The monomer should be stored in a desiccator under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.
Catalyst and Initiator Problems
Q2: I'm unsure if I'm using the right catalyst or initiator for this compound. What are some common choices and potential pitfalls?
A2: Catalyst and initiator selection is crucial and depends on the desired polymer characteristics. For macrocyclic esters, common catalysts include organometallic compounds and organic catalysts.
-
Catalyst Choice: Tin(II) octoate (Sn(Oct)₂) is a widely used catalyst for the ROP of cyclic esters. However, for biomedical applications, less toxic alternatives like zinc- or aluminum-based catalysts are often preferred.[2][3] Organocatalysts such as 4-dimethylaminopyridine (DMAP) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are also effective.[4]
-
Initiator: A protic initiator, such as a primary alcohol (e.g., 1-dodecanol), is typically required to start the polymerization. The monomer-to-initiator ratio will influence the final molecular weight of the polymer.
-
Catalyst/Initiator Handling: Many catalysts and initiators are sensitive to air and moisture. They should be handled under an inert atmosphere.
Q3: My polymerization results in a low molecular weight polymer, even with a high monomer-to-initiator ratio. What could be the cause?
A3: This often points to the presence of impurities that act as unwanted initiators or chain transfer agents. Water is a common culprit, acting as an initiator and leading to a higher number of polymer chains than intended, thus lowering the average molecular weight. Thoroughly drying all components of the reaction is essential.
Reaction Condition Optimization
Q4: What are the optimal reaction temperature and time for the polymerization of a 10-membered ring like this compound?
A4: The thermodynamics of ROP for macrocycles can be challenging. Larger rings often have lower ring strain, which is a primary driving force for polymerization.
-
Temperature: Polymerization is an equilibrium process. For many macrocycles, there is a "ceiling temperature" above which the polymer will depolymerize back to the monomer. A moderate temperature, often in the range of 100-140°C for bulk polymerization, is a good starting point. However, this needs to be determined empirically.
-
Reaction Time: Polymerization of macrocycles can be slower than for smaller, more strained rings. Reaction times can range from a few hours to over 24 hours. It is advisable to monitor the reaction progress by taking aliquots and analyzing the monomer conversion via techniques like ¹H NMR.
Q5: Should I perform the polymerization in bulk or in solution?
A5: Both methods have their advantages and disadvantages.
-
Bulk Polymerization: This is performed in the molten state without a solvent. It is often preferred for industrial applications as it avoids the need for solvent removal. However, the high viscosity of the polymer can make stirring difficult and lead to broad molecular weight distributions.
-
Solution Polymerization: Using an anhydrous, high-boiling point solvent (e.g., toluene or diphenyl ether) can help to control the viscosity and temperature. However, the monomer concentration needs to be high enough to favor polymerization over depolymerization.
Data Presentation: General ROP Conditions for Cyclic Esters
The following table summarizes general starting conditions for the ring-opening polymerization of macrocyclic esters, which can be adapted for this compound.
| Parameter | Bulk Polymerization | Solution Polymerization |
| Temperature | 100 - 140 °C | 80 - 120 °C |
| Catalyst | Sn(Oct)₂, TBD, DMAP | Sn(Oct)₂, TBD, DMAP |
| Monomer/Catalyst Ratio | 200:1 to 1000:1 | 200:1 to 1000:1 |
| Monomer/Initiator Ratio | 50:1 to 500:1 (controls MW) | 50:1 to 500:1 (controls MW) |
| Reaction Time | 4 - 24 hours | 6 - 48 hours |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |
| Solvent | None | Toluene, Diphenyl Ether (anhydrous) |
Experimental Protocols
Protocol 1: Monomer Purification (Recrystallization)
-
Dissolve the crude this compound monomer in a minimal amount of a suitable hot solvent (e.g., ethyl acetate or toluene).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified monomer under high vacuum for at least 24 hours before use.
-
Store the purified monomer in a desiccator under an inert atmosphere.
Protocol 2: Bulk Ring-Opening Polymerization
-
Add the purified this compound monomer and a magnetic stir bar to a flame-dried Schlenk flask.
-
Dry the monomer under high vacuum for 2-4 hours.
-
Backfill the flask with an inert gas (argon or nitrogen).
-
In a separate glovebox or under an inert atmosphere, prepare stock solutions of the catalyst (e.g., Sn(Oct)₂) and initiator (e.g., 1-dodecanol) in anhydrous toluene.
-
Add the desired amount of initiator and catalyst to the molten monomer via syringe.
-
Place the flask in a preheated oil bath at the desired reaction temperature and stir.
-
After the desired reaction time, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dissolve the resulting polymer in a suitable solvent (e.g., chloroform or dichloromethane).
-
Precipitate the polymer by adding the solution dropwise to a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for low polymer yield.
Experimental Setup for Bulk Polymerization
Caption: Experimental setup for bulk ROP.
Frequently Asked Questions (FAQs)
Q: Why is the polymerization of large-ring cyclic esters often more difficult than that of smaller rings like lactide or caprolactone?
A: The primary driving force for the ring-opening polymerization of cyclic esters is the release of ring strain. Smaller rings (e.g., 6-membered lactide) have significant angle and torsional strain, making polymerization thermodynamically favorable. Larger rings, such as the 10-membered this compound, are more flexible and have less ring strain. This results in a lower enthalpy of polymerization, making the equilibrium between the monomer and polymer more sensitive to reaction conditions.
Q: Can I use water as an initiator for the polymerization?
A: While water can initiate the polymerization, it is generally not recommended for achieving high molecular weight polymers with controlled properties. Water can lead to a lack of control over the initiation process, resulting in a broad molecular weight distribution and potentially lower overall yield due to side reactions. Using a well-defined alcohol initiator provides better control over the polymer architecture.
Q: My final polymer is discolored. What could be the cause?
A: Discoloration can arise from several sources. High reaction temperatures can cause thermal degradation of the monomer or polymer. Certain catalysts, especially some transition metal-based ones, can also lead to discoloration if not used at the correct concentration or if they are not fully removed during purification. Impurities in the monomer can also contribute to color formation during polymerization.
Q: How can I confirm that polymerization has occurred?
A: Several analytical techniques can be used to confirm polymerization:
-
¹H NMR Spectroscopy: Compare the spectrum of your product to that of the monomer. The disappearance of monomer peaks and the appearance of new peaks corresponding to the repeating unit of the polymer are clear indicators.
-
Gel Permeation Chromatography (GPC): This technique separates molecules by size and can be used to determine the molecular weight and molecular weight distribution of your polymer.
-
Differential Scanning Calorimetry (DSC): This can be used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, which are characteristic properties.
References
- 1. US20040192879A1 - Purification of macrocyclic oligoesters - Google Patents [patents.google.com]
- 2. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 3. sciprofiles.com [sciprofiles.com]
- 4. Organo-catalyzed ring opening polymerization of a 1,4-dioxane-2,5-dione deriving from glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Controlling molecular weight in poly(ethylene adipate) synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight of poly(ethylene adipate) during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing poly(ethylene adipate) (PEA)?
A1: The most common method for synthesizing poly(ethylene adipate) is the polycondensation reaction between ethylene glycol and adipic acid.[1] This process can be carried out as a melt condensation at high temperatures (190-200 °C) under a nitrogen atmosphere or through a two-step process involving an initial polyesterification followed by polycondensation in the presence of a catalyst at temperatures of 190 °C or higher.[1] An alternative, though less common, method is ring-opening polymerization (ROP) of cyclic oligo(ethylene adipate)s.[1][2]
Q2: Which factors are critical for controlling the molecular weight of PEA during synthesis?
A2: Several factors critically influence the final molecular weight of PEA:
-
Catalyst Type and Concentration: The choice of catalyst and its concentration significantly impact the polymerization rate and final molecular weight.
-
Reaction Temperature: Higher temperatures generally increase the reaction rate.
-
Reaction Time: Longer reaction times typically lead to higher molecular weights.
-
Monomer Stoichiometry: The molar ratio of diol to diacid is crucial; an equimolar ratio is often used for achieving high molecular weights.
-
Removal of Byproducts: Efficient removal of condensation byproducts, such as water or methanol, is essential to drive the reaction equilibrium towards the formation of higher molecular weight polymers. This is often achieved by applying a vacuum during the later stages of the reaction.
Q3: What are the typical molecular weight ranges for PEA, and how do they affect its properties?
A3: Poly(ethylene adipate) can be synthesized in both low and high molecular weight varieties, for instance, with number-average molecular weights (Mn) of 1,000 Da or 10,000 Da, respectively.[1] Lower molecular weight PEA is often noted for its role in enhancing biodegradability.[1] The molecular weight also influences its plasticizing efficiency and the mechanical properties of polymer blends it is incorporated into.[3]
Q4: How is the molecular weight of poly(ethylene adipate) characterized?
A4: The molecular weight and molecular weight distribution of PEA are commonly determined using Gel Permeation Chromatography (GPC).[4] Other analytical methods include determining the acid and hydroxyl numbers through titration, which can provide information about the polymer chain ends.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Molecular Weight | Inefficient catalyst or incorrect catalyst concentration. | Optimize catalyst type and concentration. Tetraisopropyl titanate (TPT) is an effective catalyst at a dosage of 25-50 mg/kg.[6][7][8] |
| Insufficient reaction temperature or time. | Increase reaction temperature to the optimal range of 220-250°C and/or extend the reaction time.[6][7][8] | |
| Inefficient removal of byproducts (e.g., water). | Ensure a high vacuum is applied during the polycondensation stage to effectively remove byproducts and drive the reaction forward. | |
| Non-equimolar monomer ratio. | Carefully control the stoichiometry of ethylene glycol and adipic acid. Use the Carothers equation to predict the molecular weight based on the monomer ratio.[9] | |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | Side reactions or inadequate mixing. | Ensure uniform heating and efficient stirring throughout the reaction to prevent localized overheating and side reactions. For linear polyesters, the theoretical PDI is around 2; the use of multifunctional monomers like glycerol can broaden the PDI.[10] |
| Polymer Discoloration (Yellowing) | High reaction temperatures or prolonged reaction times leading to thermal degradation. | Optimize the reaction temperature and time to achieve the target molecular weight without causing degradation. |
| Presence of impurities or oxygen. | Ensure all monomers and glassware are clean and dry. Maintain an inert atmosphere (e.g., nitrogen) throughout the synthesis to prevent oxidation.[11] | |
| Catalyst type. | Some catalysts, particularly titanium-based ones, can cause discoloration. Consider using a different catalyst, such as monobutyltin oxide, or purifying the final polymer.[12] |
Experimental Protocols
Protocol 1: Synthesis of Poly(ethylene adipate) via Two-Step Melt Polycondensation
Materials:
-
Adipic acid
-
Ethylene glycol
-
Catalyst (e.g., tetraisopropyl titanate (TPT) or p-Toluene sulfonic acid (p-TSA))
-
Nitrogen gas supply
-
Methanol (for precipitation)
-
Chloroform (for dissolution)
Procedure:
-
Esterification:
-
Charge the reactor with equimolar amounts of adipic acid and ethylene glycol.
-
Add the catalyst (e.g., 0.1% w/w p-TSA).[13]
-
Equip the reactor with a mechanical stirrer, a nitrogen inlet, and a distillation head.
-
Heat the mixture to 170-180°C under a slow stream of nitrogen while stirring.[13]
-
Continuously remove the water byproduct via distillation.
-
The esterification stage is typically continued for several hours.
-
-
Polycondensation:
-
After the initial esterification, gradually increase the temperature to 220-250°C.[6][7]
-
Slowly apply a vacuum to the system to facilitate the removal of the remaining water and ethylene glycol, which drives the polymerization to a higher molecular weight.
-
Continue the reaction under high vacuum for several hours until the desired viscosity is achieved.
-
-
Purification:
-
Cool the polymer to room temperature.
-
Dissolve the synthesized PEA in a small amount of chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with stirring.[1]
-
Filter and dry the purified PEA under vacuum.
-
Protocol 2: Determination of Acid Number
Materials:
-
PEA sample
-
Titration solvent (e.g., a mixture of toluene, isopropanol, and water)[14]
-
0.1 M KOH in isopropanol (standardized)
-
p-Naphtholbenzein indicator[14]
-
Burette, beaker, and magnetic stirrer
Procedure:
-
Sample Preparation:
-
Titration:
-
Add a few drops of the p-Naphtholbenzein indicator to the dissolved sample.
-
Titrate the solution with the standardized 0.1 M KOH solution until the color changes from yellow-orange to green or green-brown, indicating the endpoint.[14]
-
-
Blank Titration:
-
Calculation:
-
Calculate the acid number (in mg KOH/g of sample) using the volumes of titrant consumed for the sample and the blank, the concentration of the KOH solution, and the weight of the sample.
-
Protocol 3: GPC Analysis of PEA
Materials:
-
PEA sample
-
GPC-grade solvent (e.g., Tetrahydrofuran (THF) or Chloroform)[16][17]
-
Polystyrene standards for calibration
Procedure:
-
Sample Preparation:
-
GPC System Setup:
-
Equilibrate the GPC system with the chosen solvent as the mobile phase.
-
Calibrate the system using a series of narrow molecular weight polystyrene standards.[16]
-
-
Analysis:
-
Inject the filtered PEA sample solution into the GPC system.
-
Record the chromatogram.
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the sample relative to the polystyrene calibration curve.
-
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of poly(ethylene adipate).
Caption: Key parameters influencing the molecular weight of poly(ethylene adipate).
References
- 1. Poly(ethylene adipate) - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journalcsij.com [journalcsij.com]
- 5. Molecular weight distribution of poly(ethylene adipate) and its changes caused by aging (1989) | Alois Kaštánek | 2 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 8. Reaction Kinetics of Polycondensation Process of Low Molecular Weight Poly (ethylene adipate)-Academax [us.academax.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. eparency.com.au [eparency.com.au]
- 12. researchgate.net [researchgate.net]
- 13. iscientific.org [iscientific.org]
- 14. xylemanalytics.com [xylemanalytics.com]
- 15. xylem.com [xylem.com]
- 16. agilent.com [agilent.com]
- 17. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Issues with catalyst removal in "1,4-Dioxecane-5,10-dione" polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the ring-opening polymerization (ROP) of 1,4-Dioxecane-5,10-dione, with a specific focus on challenges related to catalyst removal.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used for the ring-opening polymerization of this compound?
A1: The ring-opening polymerization of this compound, a cyclic ester, is typically initiated by catalysts commonly used for polyesters. These include metal-based catalysts and organocatalysts. Tin(II) octoate (Sn(Oct)₂) is a widely used metal-based catalyst. Organocatalysts, such as 4-dimethylaminopyridine (DMAP) and combinations of thiourea and sparteine, are also employed for a controlled polymerization process.
Q2: Why is the removal of residual catalyst important for the final polymer product?
A2: Residual catalysts, particularly metal-based ones like tin compounds, can be cytotoxic, which is a significant concern for biomedical applications of the polymer.[1] The U.S. Food and Drug Administration (FDA) has set an upper limit of 20 ppm for residual tin in bioabsorbable polymers. Furthermore, catalyst residues can negatively impact the thermal stability of the polymer, leading to degradation at lower temperatures. They can also influence the final properties and performance of the material.
Q3: What are the general strategies for removing catalyst residues from the polymer?
A3: Common strategies for catalyst removal include:
-
Precipitation: The polymer is dissolved in a suitable solvent and then precipitated by adding a non-solvent. The catalyst, being more soluble in the solvent mixture, remains in the liquid phase, which is then separated. Multiple precipitation steps can significantly reduce the catalyst concentration.
-
Adsorption: The polymer solution is passed through a column packed with an adsorbent material like acidic or neutral alumina, silica gel, or clay. These materials can effectively adsorb the metal catalyst complex.
-
Solvent Extraction: This method involves washing the polymer solution with a liquid that can selectively extract the catalyst.
-
Catalyst Deactivation: Chemical agents, such as certain phosphorus compounds, can be added to deactivate the catalyst, rendering it less harmful if complete removal is challenging.[2]
-
Minimization at the Source: Optimizing the polymerization conditions, such as using a very low catalyst-to-monomer ratio, can lead to polymers with inherently low residual catalyst levels, potentially eliminating the need for post-polymerization purification steps.[3][4]
Troubleshooting Guide: Catalyst Removal
Problem 1: High levels of residual tin catalyst detected in the final polymer.
-
Possible Cause 1: Inefficient precipitation process.
-
Solution:
-
Ensure the chosen solvent and non-solvent system provides good solubility for the polymer and poor solubility for the catalyst in the final mixture.
-
Increase the number of precipitation cycles. A four-stage purification has been shown to decrease tin concentration threefold in similar polyesters.
-
Optimize the polymer concentration in the initial solution; a more dilute solution might lead to more efficient catalyst removal.
-
-
-
Possible Cause 2: Ineffective adsorbent in column chromatography.
-
Solution:
-
Select the appropriate adsorbent. For metal complexes, acidic or neutral alumina and silica gel are often effective.
-
Ensure the column is properly packed to avoid channeling.
-
Adjust the polarity of the solvent used for elution, as this can impact the adsorption of the catalyst.
-
-
Problem 2: The polymer degrades during the catalyst removal process.
-
Possible Cause 1: Use of high temperatures during purification.
-
Solution:
-
Perform precipitation and filtration at room temperature or below if possible.
-
If heating is required to dissolve the polymer, minimize the time the polymer solution is kept at an elevated temperature.
-
-
-
Possible Cause 2: Reaction with the chosen solvent or adsorbent.
-
Solution:
-
Ensure the solvents used are of high purity and free from reactive impurities.
-
Use neutral adsorbents like neutral alumina if the polymer is sensitive to acidic or basic conditions.
-
-
Problem 3: Difficulty in handling the polymer after precipitation (e.g., it becomes too sticky).
-
Possible Cause: The polymer's glass transition temperature is close to room temperature.
-
Solution:
-
Cool the polymer solution and the non-solvent before and during precipitation.
-
After filtration, dry the polymer under vacuum at a temperature below its glass transition temperature.
-
-
Data Presentation
Table 1: Residual Tin Content in Polyesters After Purification
| Polymer | Catalyst | Purification Method | Number of Stages | Initial Tin Content (ppm) | Final Tin Content (ppm) | Reference |
| Poly(ε-caprolactone) | Sn(Oct)₂ | - | - | 176 (at 1:1000 catalyst:monomer ratio) | 5 (at 1:10,000 catalyst:monomer ratio) | [4] |
| Polylactide (PLA) | Sn(Oct)₂ | Precipitation | 4 | Not Specified | < 20 | [5] |
| Poly(ε-caprolactone) (PCL) | Sn(Oct)₂ | Precipitation | 4 | Not Specified | < 20 | [5] |
Note: Data for PLA and PCL are provided as representative examples for aliphatic polyesters.
Experimental Protocols
Protocol 1: Catalyst Removal by Precipitation
-
Dissolution: Dissolve the crude poly(this compound) in a suitable solvent (e.g., dichloromethane or chloroform) to a concentration of approximately 5-10% (w/v). Stir the solution until the polymer is completely dissolved.
-
Precipitation: Slowly pour the polymer solution into a beaker containing a non-solvent (e.g., cold methanol or ethanol) under vigorous stirring. The volume of the non-solvent should be at least 10 times the volume of the polymer solution. A white, fibrous precipitate of the polymer should form.
-
Separation: Allow the precipitate to settle, then decant the supernatant liquid.
-
Washing: Add fresh non-solvent to the precipitate, stir for 15-30 minutes, and decant again. Repeat this washing step 2-3 times.
-
Filtration: Collect the polymer precipitate by vacuum filtration.
-
Drying: Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
-
Quantification: Analyze the residual tin content in the dried polymer using Electrothermal Atomic Absorption Spectroscopy (ET-AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Repeat if Necessary: If the residual catalyst level is still above the desired limit, repeat the dissolution-precipitation cycle.
Mandatory Visualization
Caption: Workflow for Catalyst Removal and Troubleshooting.
References
- 1. Toxicity of tin-based catalysts on polymer-degrading bacteria - American Chemical Society [acs.digitellinc.com]
- 2. US4401804A - Deactivation of polyester catalyst residues - Google Patents [patents.google.com]
- 3. Minimization of residual tin in the controlled Sn(II)octoate-catalyzed polymerization of epsilon-caprolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Ring-Opening Polymerization of Cyclic Esters
Welcome to the technical support center for the ring-opening polymerization (ROP) of cyclic esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and answer frequently asked questions encountered during their experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the ring-opening polymerization of cyclic esters.
| Problem | Possible Causes | Recommended Solutions |
| Broad Molecular Weight Distribution (High Polydispersity Index, PDI) | 1. Intermolecular Transesterification: The polymer chains are reacting with each other, leading to a wider range of chain lengths.[1][2][3][4] This is more prevalent at higher temperatures and longer reaction times.[4][5] 2. Slow Initiation: If the initiation rate is slower than the propagation rate, polymer chains will start growing at different times, resulting in varied lengths. | 1. Optimize Reaction Temperature and Time: Lowering the reaction temperature can reduce the rate of transesterification.[1] It is also crucial to quench the reaction promptly after full monomer conversion to prevent further side reactions. 2. Select an Appropriate Catalyst/Initiator: Aluminum-based initiators are often associated with a lower incidence of transesterification compared to some tin-based catalysts.[1][4] Using catalysts with bulky ligands can also sterically hinder transesterification reactions.[2][6] 3. Ensure Rapid Initiation: Use an initiator that provides a fast and quantitative initiation of the polymerization. |
| Formation of Low Molecular Weight Cyclic Oligomers | Intramolecular Transesterification (Backbiting): The growing polymer chain end attacks a carbonyl group on its own chain, leading to the formation of cyclic oligomers.[2][5][7] This is a common issue in the polymerization of monomers like ε-caprolactone. | 1. Increase Monomer Concentration: Higher monomer concentrations favor intermolecular propagation over intramolecular backbiting. 2. Choose a Suitable Catalyst: Some catalytic systems are less prone to promoting backbiting reactions. For instance, certain organocatalysts can offer better control. 3. Control Reaction Kinetics: Terminating the polymerization before significant macrocycle formation occurs can yield polymers with lower dispersity. |
| Loss of Stereochemical Purity (Epimerization/Racemization) | High Reaction Temperatures: In the polymerization of chiral monomers like lactide, high temperatures can lead to the conversion of one stereoisomer to another (e.g., L-lactide to meso-lactide), affecting the polymer's crystallinity and mechanical properties.[8][9] | 1. Lower Polymerization Temperature: Conduct the polymerization at the lowest feasible temperature that still allows for a reasonable reaction rate.[9] 2. Use Stereoselective Catalysts: Certain catalysts, such as some tin-based catalysts like tin(II) octoate, can exhibit stereoselectivity and help preserve the desired stereochemistry.[9] 3. Minimize Reaction Time: Prolonged exposure to high temperatures increases the likelihood of epimerization. |
| Low Polymer Yield or Incomplete Monomer Conversion | 1. Presence of Impurities: Water or other protic impurities in the monomer, initiator, or solvent can react with the catalyst or initiator, deactivating it.[10] 2. Catalyst Deactivation: The chosen catalyst may not be stable under the reaction conditions. | 1. Purify Reagents: Ensure all reagents (monomer, initiator, solvent) are rigorously dried and purified before use. Anhydrous conditions are often critical.[10] 2. Select a Robust Catalyst: Choose a catalyst that is known to be stable and active under your specific reaction conditions. |
| Uncontrolled Polymerization (Too Fast/Exothermic) | Highly Reactive Catalyst/Initiator: Some initiators, particularly in anionic polymerizations, can lead to very rapid and exothermic reactions that are difficult to control. | 1. Use a Less Reactive Initiator: Switch to a less reactive initiator or a coordination-insertion type catalyst that offers better control over the polymerization rate. 2. Control Reaction Temperature: Use an ice bath or other cooling methods to manage the reaction exotherm. 3. Monomer Feed Strategy: Instead of adding all the monomer at once, a gradual addition can help control the reaction rate. |
Frequently Asked Questions (FAQs)
Q1: What is transesterification in the context of ROP of cyclic esters, and how can I minimize it?
A1: Transesterification is a side reaction where ester groups in the polymer chains are exchanged. It can be intermolecular (between different polymer chains) or intramolecular (within the same polymer chain, also known as backbiting).[1][3] This process leads to a randomization of the polymer chain lengths, resulting in a broader molecular weight distribution (higher PDI), and in the case of backbiting, the formation of cyclic oligomers.[2][5]
To minimize transesterification:
-
Lower the reaction temperature: Transesterification reactions are often more sensitive to temperature than the propagation reaction.[1]
-
Reduce reaction time: Quench the polymerization as soon as the monomer is consumed to prevent prolonged exposure of the polymer to conditions that favor transesterification.[4]
-
Choose your catalyst wisely: Aluminum-based catalysts are generally less prone to causing transesterification than some tin-based catalysts.[1][4] Catalysts with bulky ligands can also help suppress this side reaction.[2][6]
Q2: My polymer has a bimodal molecular weight distribution. What could be the cause?
A2: A bimodal distribution often indicates the presence of two distinct polymer populations. This can be caused by:
-
Intramolecular transesterification (backbiting): This leads to a population of low molecular weight cyclic polymers alongside the main linear polymer chains.[7]
-
Presence of impurities: Impurities like water can act as initiators, creating a second population of polymer chains with different characteristics.
-
Multiple active species: The catalyst system might generate more than one type of active species with different propagation rates.
Q3: How can I prevent epimerization during the polymerization of L-lactide?
A3: Epimerization is the change in the stereochemical configuration at one chiral center. In the case of L-lactide, this can lead to the formation of meso-lactide or D-lactide units in the polymer chain, which disrupts the polymer's crystallinity and alters its mechanical properties.[8] To prevent this:
-
Maintain a low reaction temperature: Higher temperatures provide the energy needed to overcome the activation barrier for epimerization.[9]
-
Use a stereoselective catalyst: Catalysts like tin(II) octoate are known to favor the polymerization of one stereoisomer over the other, helping to maintain the desired stereopurity.[9]
-
Limit the reaction time: The longer the polymer is exposed to reaction conditions, the greater the chance of epimerization.
Q4: What is the role of the initiator in controlling side reactions?
A4: The initiator plays a crucial role in the ROP process. Its reactivity influences the initiation rate, which should ideally be faster than or equal to the propagation rate to ensure all chains grow simultaneously, leading to a narrow molecular weight distribution. Some initiators can also participate in or trigger side reactions. For example, in anionic ROP, highly nucleophilic initiators can sometimes lead to less controlled polymerization.[11] The choice of initiator, often an alcohol in coordination-insertion ROP, can also affect the final polymer's end groups.
Q5: Can residual monomer affect the properties of my final polymer?
A5: Yes, residual monomer can act as a plasticizer, lowering the glass transition temperature (Tg) and reducing the mechanical strength of the final polymer. It can also lead to issues during processing and may be undesirable in biomedical applications due to potential toxicity. Therefore, it is important to ensure high monomer conversion and to remove any unreacted monomer from the final product.
Quantitative Data Summary
Table 1: Effect of Catalyst Type on Transesterification in L,L-lactide and ε-caprolactone Copolymerization
| Catalyst Type | Transesterification Ability | Resulting Copolymer Structure | Reference |
| Zinc-based initiators | Higher | More random copolymer | [1] |
| Aluminum-based initiators | Lower | More block-like copolymer | [1] |
Table 2: Effect of Temperature on Epimerization during Lactide Synthesis
| Temperature | Effect on Racemization | Reference |
| Increasing Temperature | Increases the possibility of racemization (formation of meso-lactide) | [9] |
Key Experimental Protocols
Protocol 1: General Procedure for Ring-Opening Polymerization of Lactide with an Organocatalyst (DBU)
This protocol is a general guideline and may need optimization for specific applications.
-
Reagent Preparation: Ensure L-lactide is purified by recrystallization and thoroughly dried under vacuum. Dry the initiator (e.g., benzyl alcohol) and the solvent (e.g., dichloromethane, DCM) over appropriate drying agents and distill before use. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) should be stored over molecular sieves.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired amount of L-lactide and initiator in anhydrous DCM.
-
Initiation: Add the DBU catalyst (e.g., 3 mol% with respect to the monomer) to the solution with vigorous stirring.[12]
-
Polymerization: Allow the reaction to proceed at room temperature. Monitor the monomer conversion by taking aliquots at different time points and analyzing them using ¹H NMR spectroscopy.
-
Quenching: Once the desired conversion is reached, quench the reaction by adding a small amount of a weak acid, such as benzoic acid, to neutralize the DBU catalyst.[12][13]
-
Purification: Precipitate the polymer by adding the reaction mixture to a cold non-solvent, such as a 50:50 mixture of diethyl ether and petroleum ether.[12][13]
-
Isolation: Collect the precipitated polymer by centrifugation or filtration and dry it under vacuum to a constant weight.
Protocol 2: Synthesis of L-Lactide from L-Lactic Acid with Tin(II) Octoate
This protocol describes the synthesis of the monomer, which is a critical step for obtaining high-purity polymer.
-
Oligomerization: Heat L-lactic acid in a reaction flask equipped with a distillation setup. Gradually increase the temperature (e.g., from 140 °C to 200 °C) while reducing the pressure to remove water formed during the condensation reaction.[9]
-
Depolymerization: Add the tin(II) octoate catalyst (e.g., 0.25-1.00 wt%) to the oligomer.[9] Increase the temperature further (e.g., to 210 °C) under high vacuum (e.g., 5-10 mbar).[9]
-
Lactide Collection: The cyclic lactide monomer will form and distill over. Collect the crude lactide in a cooled receiving flask.[9]
-
Purification: Purify the crude lactide by recrystallization from a suitable solvent (e.g., butyl acetate or toluene) to remove oligomers and stereoisomers.[8][9]
Visualizations
Caption: Logical relationship between the main ROP pathway and common side reactions.
Caption: A simplified workflow for troubleshooting side reactions in ROP.
Caption: Simplified coordination-insertion mechanism for ROP of cyclic esters.
References
- 1. researchgate.net [researchgate.net]
- 2. Ring opening polymerization of d , l -lactide and ε-caprolactone catalysed by (pyrazol-1-yl)copper( ii ) carboxylate complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00339A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 5. Frontiers | Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst [frontiersin.org]
- 6. aml.iaamonline.org [aml.iaamonline.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. “Like Recycles Like”: Selective Ring‐Closing Depolymerization of Poly(L‐Lactic Acid) to L‐Lactide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ring opening polymerization of ε-caprolactone through water - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. ichp.vot.pl [ichp.vot.pl]
- 12. Rapid, Highly Sustainable Ring-Opening Polymerization via Resonant Acoustic Mixing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Impact of monomer purity on poly(ethylene adipate) properties
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(ethylene adipate) (PEA). The following sections address common issues encountered during synthesis, with a focus on the impact of monomer purity on the final polymer properties.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing poly(ethylene adipate) (PEA)?
A1: The most prevalent method for synthesizing PEA is through the polycondensation of ethylene glycol and adipic acid.[1] This reaction can be carried out as a melt condensation at high temperatures (190-200 °C) under a nitrogen atmosphere to facilitate the removal of water, which is a byproduct of the reaction.[1] Another common approach involves a two-step process: an initial esterification followed by polycondensation in the presence of a catalyst, such as stannous chloride or tetraisopropyl orthotitanate.[1]
Q2: What are the typical molecular weights and thermal properties of PEA?
A2: Poly(ethylene adipate) can be synthesized to achieve a range of molecular weights, with common commercial grades having a number average molecular weight (Mn) between 1,000 and 4,000 g/mol for applications like polyurethane production.[2] Higher molecular weight PEA can also be synthesized. The melting point (Tm) of PEA is typically around 55 °C, and it has a glass transition temperature (Tg) of approximately -50 °C.[1]
Q3: Why is monomer purity crucial in PEA synthesis?
A3: Monomer purity is critical in step-growth polymerization, the process used to create PEA, because impurities can interfere with the reaction and negatively impact the final polymer properties.[3][4] Specifically, impurities can lead to a lower molecular weight, a broader molecular weight distribution, and altered thermal and mechanical properties.[5]
Q4: What are common impurities in the monomers used for PEA synthesis?
A4: For adipic acid, a common impurity is water. High water content can lead to hydrolysis of the ester linkages during polymerization, resulting in lower molecular weight polymers.[6] For ethylene glycol, common impurities include higher glycols like diethylene glycol (DEG) and triethylene glycol (TEG), which are byproducts of its synthesis.[7]
Q5: How do monofunctional impurities affect PEA synthesis?
A5: Monofunctional impurities, which have only one reactive functional group, act as chain terminators in step-growth polymerization.[3][4] They react with the growing polymer chain on one end but cannot react further on the other, thus limiting the final molecular weight of the polyester.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during poly(ethylene adipate) synthesis, with a focus on issues arising from monomer impurities.
Issue 1: Low Molecular Weight of the Final PEA Polymer
Possible Causes:
-
Presence of Monofunctional Impurities: Monofunctional species in either the adipic acid or ethylene glycol monomer will cap the growing polymer chains, preventing the attainment of high molecular weight.[8]
-
Excess Water in the Reaction: Water present as an impurity in the monomers or not being efficiently removed during the reaction can shift the equilibrium of the condensation reaction, favoring lower molecular weight products through hydrolysis.[6]
-
Incorrect Stoichiometry: An imbalance in the molar ratio of adipic acid and ethylene glycol will result in an excess of one type of functional group, limiting the extent of polymerization and thus the final molecular weight.[4]
-
Insufficient Reaction Time or Temperature: The polycondensation reaction requires sufficient time at an elevated temperature to drive the reaction to completion and achieve high molecular weight.
Solutions:
-
Monomer Purification: Purify the monomers before use. Adipic acid can be purified by recrystallization, and ethylene glycol can be purified by distillation.
-
Efficient Water Removal: Ensure the reaction setup is designed for efficient removal of water, for example, by using a nitrogen sweep or applying a vacuum during the later stages of the reaction.
-
Precise Stoichiometry: Accurately weigh the high-purity monomers to ensure a 1:1 molar ratio of carboxylic acid groups to hydroxyl groups.
-
Optimize Reaction Conditions: Ensure the reaction is carried out at the appropriate temperature (typically 190-220 °C) for a sufficient duration.[1][2]
Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
Possible Causes:
-
Side Reactions: The presence of impurities can lead to side reactions that result in a less uniform polymer chain growth.
-
Inadequate Mixing: Poor mixing of the reactants can lead to localized variations in stoichiometry and temperature, resulting in a broader molecular weight distribution.
-
Non-uniform Reaction Conditions: Fluctuations in temperature throughout the reaction can affect the rate of polymerization and contribute to a broader PDI.
Solutions:
-
Use High-Purity Monomers: Minimizing impurities will reduce the likelihood of side reactions.
-
Ensure Homogeneous Mixing: Use effective mechanical stirring throughout the polymerization process.
-
Maintain Stable Reaction Temperature: Utilize a reliable heating system with precise temperature control.
Issue 3: Poor Thermal Stability of the Synthesized PEA
Possible Causes:
-
Residual Catalyst: Some polymerization catalysts, if not properly selected or if present in excess, can promote thermal degradation of the polymer at elevated temperatures.
-
Presence of Impurities: Certain impurities can act as initiation sites for thermal degradation.
Solutions:
-
Optimize Catalyst Concentration: Use the minimum effective amount of a suitable catalyst.
-
Purify Monomers: Ensure high purity of monomers to eliminate potential degradation-initiating impurities.
Data Presentation
The following tables illustrate the expected impact of monomer purity on the properties of poly(ethylene adipate). The data is based on established principles of step-growth polymerization and serves as a guideline for researchers.
Table 1: Illustrative Impact of Water Content in Adipic Acid on the Molecular Weight of PEA
| Water Content in Adipic Acid (wt%) | Expected Number Average Molecular Weight (Mn) of PEA ( g/mol ) | Expected Polydispersity Index (PDI) |
| < 0.01 (High Purity) | > 10,000 | ~2.0 |
| 0.1 | 5,000 - 8,000 | 2.0 - 2.5 |
| 0.5 | 2,000 - 4,000 | > 2.5 |
Table 2: Illustrative Impact of Monofunctional Impurity on the Molecular Weight of PEA
| Monofunctional Impurity in Monomer Feed (mol%) | Expected Number Average Molecular Weight (Mn) of PEA ( g/mol ) | Expected Polydispersity Index (PDI) |
| 0 (High Purity) | > 10,000 | ~2.0 |
| 0.5 | 4,000 - 6,000 | ~2.0 |
| 1.0 | 2,000 - 3,000 | ~2.0 |
Experimental Protocols
Protocol 1: Purification of Monomers
A. Recrystallization of Adipic Acid:
-
Dissolve the adipic acid in a minimum amount of hot deionized water (e.g., at 95 °C).
-
Once fully dissolved, allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the adipic acid crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the purified adipic acid in a vacuum oven at 60 °C overnight.
B. Distillation of Ethylene Glycol:
-
Set up a simple distillation apparatus.
-
Place the ethylene glycol in the boiling flask.
-
Heat the ethylene glycol to its boiling point (197 °C).
-
Collect the distilled ethylene glycol, discarding the initial and final fractions to ensure high purity.
Protocol 2: Synthesis of Poly(ethylene adipate) via Melt Polycondensation
-
Accurately weigh equimolar amounts of purified adipic acid and purified ethylene glycol and place them in a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Heat the reaction mixture to 190-200 °C under a slow stream of nitrogen gas while stirring.[1]
-
Continue the reaction for several hours, monitoring the removal of water through the condenser.
-
Optionally, in the later stages of the reaction, a vacuum can be applied to facilitate the removal of the final traces of water and drive the polymerization to a higher molecular weight.
-
Once the desired viscosity is reached, cool the reaction mixture to room temperature. The resulting solid is poly(ethylene adipate).
Mandatory Visualization
Caption: Experimental workflow for the synthesis and characterization of poly(ethylene adipate).
Caption: Troubleshooting workflow for low molecular weight poly(ethylene adipate).
References
- 1. Poly(ethylene adipate) - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Ellesmere OCR A level Chemistry - 6.2.3 (b) Hydrolysis of Polyester and Polyamides [sites.google.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
How to achieve narrow molecular weight distribution in PEA synthesis
Welcome to the technical support center for poly(ester amide) (PEA) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving a narrow molecular weight distribution in their polymerization experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Troubleshooting Guide: Achieving Narrow Molecular Weight Distribution (PDI)
High polydispersity is a common challenge in PEA synthesis. This guide addresses specific issues that can lead to a broad molecular weight distribution and provides actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Broad PDI in Melt Polycondensation | Side Reactions: High temperatures (often exceeding 250°C) can induce side reactions, such as thermal degradation or branching, leading to a wider range of polymer chain lengths.[1][2] | - Optimize Temperature: Lower the reaction temperature and use a highly efficient catalyst to reduce reaction time. The use of antioxidants can also help prevent thermal degradation.[2]- Improve Vacuum: Ensure a high vacuum is applied to efficiently remove condensation byproducts like water or glycols, driving the reaction towards completion without requiring excessively high temperatures.[2] |
| Inefficient Mixing: Inadequate mixing in the viscous melt can lead to localized areas of high monomer concentration or temperature, resulting in non-uniform polymer growth.[1] | - Use Appropriate Stirring: Employ a mechanical stirrer with a blade designed for high-viscosity melts to ensure homogeneous reaction conditions. For larger scale reactions, a kneader reactor can provide efficient mixing and mass transfer.[2] | |
| High PDI in Solution Polycondensation | Monomer Impurities: Impurities in monomers can act as chain terminators or introduce side reactions, broadening the molecular weight distribution. | - Purify Monomers: Ensure high purity of diacids, diols, and amino acid derivatives before polymerization. Recrystallization or distillation are common purification methods. |
| Stoichiometric Imbalance: An inexact molar ratio of comonomers can lead to the formation of lower molecular weight polymers and a broader PDI. | - Precise Stoichiometry: Accurately weigh and dispense all monomers to ensure a 1:1 molar ratio for linear polymers. | |
| Uncontrolled Ring-Opening Polymerization (ROP) | Inappropriate Initiator/Catalyst: The choice of initiator or catalyst significantly impacts the control over the polymerization, with incorrect selections leading to side reactions and a broad PDI. | - Select a Controlled Polymerization System: For morpholine-2,5-diones, organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a thiourea (TU) co-catalyst can provide good control and result in narrow chain distributions.[3] |
| Presence of Water: Water can act as an initiator in ROP, leading to an uncontrolled polymerization and a broad molecular weight distribution. | - Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
Frequently Asked Questions (FAQs)
Q1: What is a desirable Polydispersity Index (PDI) for PEAs in biomedical applications?
A desirable PDI for PEAs, particularly for applications like drug delivery and tissue engineering, is typically below 1.5. A narrow molecular weight distribution (low PDI) ensures more uniform and predictable properties, such as degradation rate, drug release kinetics, and mechanical strength.
Q2: How does the choice of polymerization method affect the PDI of the resulting PEA?
The polymerization method plays a crucial role in determining the PDI.
-
Ring-Opening Polymerization (ROP) of cyclic monomers like morpholine-2,5-diones, when well-controlled, can yield PEAs with very narrow PDIs, often between 1.1 and 1.3.[3]
-
Solution Polycondensation at lower temperatures can offer good control over the polymerization process, leading to PDIs typically in the range of 1.5 to 2.5.
-
Melt Polycondensation , due to the high temperatures involved, is more prone to side reactions and often results in broader PDIs, typically above 2.0.[1]
Q3: Can monomer purity significantly impact the PDI of my PEA?
Yes, monomer purity is a critical factor. Impurities can act as chain-terminating agents or participate in side reactions, both of which can lead to a broader molecular weight distribution. It is highly recommended to purify all monomers before use.
Q4: What is the role of the initiator in controlling the PDI in Ring-Opening Polymerization (ROP)?
In ROP, the initiator plays a key role in controlling the polymerization. An efficient initiator will initiate polymerization from all initiator molecules at roughly the same time. This "living" characteristic allows for the simultaneous growth of polymer chains, resulting in a population of chains with very similar lengths and thus a narrow PDI.
Comparative Data of PEA Synthesis Methods
The following table summarizes typical molecular weights and Polydispersity Index (PDI) values for PEAs synthesized by different methods.
| Polymerization Method | Typical Monomers | Typical Number Average Molecular Weight (Mn) ( g/mol ) | Typical Polydispersity Index (PDI) | Reference |
| Ring-Opening Polymerization (ROP) | 3S-(isobutyl)morpholine-2,5-dione | 8,100 - 25,200 | 1.13 - 1.18 | [3] |
| Melt Polycondensation | Caprolactone, 1,4-diaminobutane, 1,4-butanediol, dimethyl adipate | Up to 25,000 | > 2.0 | [2][4] |
| Solution Polycondensation | Hexamethylenediamine, Tosyl diamine diesters, Diacid chlorides | Not specified | Not specified | [5] |
Key Experimental Protocols
Protocol 1: Controlled Ring-Opening Polymerization of Morpholine-2,5-diones
This protocol describes a method for achieving a narrow PDI in PEA synthesis via organocatalyzed ROP.
Materials:
-
3S-(isobutyl)morpholine-2,5-dione (MD)
-
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Thiourea (TU)
-
Benzyl alcohol (initiator)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
All glassware is flame-dried under vacuum and cooled under a stream of dry argon.
-
In a glovebox, the desired amount of MD monomer is weighed into a vial.
-
Anhydrous DCM is added to dissolve the monomer.
-
A stock solution of the DBU/TU co-catalyst in anhydrous DCM is prepared.
-
A calculated amount of the benzyl alcohol initiator is added to the monomer solution.
-
The polymerization is initiated by adding the DBU/TU catalyst solution.
-
The reaction is allowed to proceed at room temperature for a specified time (e.g., 5-10 minutes).
-
The polymerization is quenched by adding a small amount of benzoic acid.
-
The polymer is precipitated in cold methanol, filtered, and dried under vacuum.
Protocol 2: Solution Polycondensation for PEA Synthesis
This protocol provides a general procedure for synthesizing PEAs with controlled molecular weight via solution polycondensation.
Materials:
-
Diacid chloride (e.g., sebacoyl chloride)
-
Diol (e.g., 1,6-hexanediol)
-
Amino acid-based diamine
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc)
-
Acid scavenger (e.g., triethylamine)
Procedure:
-
The diol and amino acid-based diamine are dissolved in anhydrous DMAc in a three-necked flask equipped with a mechanical stirrer and an argon inlet.
-
The solution is cooled to 0°C in an ice bath.
-
Triethylamine is added as an acid scavenger.
-
A solution of the diacid chloride in anhydrous DMAc is added dropwise to the stirred solution over a period of 30-60 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 24 hours.
-
The resulting polymer solution is poured into a large excess of a non-solvent (e.g., water or methanol) to precipitate the polymer.
-
The precipitated PEA is collected by filtration, washed thoroughly, and dried in a vacuum oven.
Visualizing the Path to a Narrow PDI
The following diagrams illustrate key concepts and workflows for achieving a narrow molecular weight distribution in PEA synthesis.
References
Technical Support Center: Polymerization of 1,4-Dioxecane-5,10-dione
Welcome to the technical support center for the polymerization of 1,4-Dioxecane-5,10-dione. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges encountered during the synthesis and scale-up of poly(this compound).
Troubleshooting Guide
This guide addresses common issues encountered during the ring-opening polymerization (ROP) of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Monomer Conversion | 1. Catalyst Inactivity: The chosen catalyst may have low activity for this specific large-ring monomer. 2. Thermodynamic Limitations: The polymerization of large-ring lactones can be entropically driven, and the reaction may have reached its thermodynamic equilibrium at a low conversion.[1] 3. Impurities: Presence of water or other protic impurities can terminate the polymerization. | 1. Catalyst Screening: Test a range of catalysts known for macrolactone polymerization, such as yttrium-based[1] or aluminum-salen complexes.[2] 2. Adjust Reaction Conditions: Vary the reaction temperature and monomer concentration. For entropically driven polymerizations, higher monomer concentrations can favor polymer formation.[3] 3. Monomer and Solvent Purification: Ensure rigorous purification of the monomer and solvent to remove any inhibiting impurities. |
| Low Molecular Weight Polymer | 1. Chain Transfer Reactions: Unintended chain transfer to impurities or monomer can limit chain growth.[4] 2. Backbiting Reactions: Intramolecular transesterification can lead to the formation of cyclic oligomers instead of high molecular weight linear chains.[5] 3. Premature Termination: Reaction terminated before reaching high molecular weight. | 1. Purify Reactants: Meticulously purify the monomer, initiator, and solvent. 2. Optimize Catalyst and Temperature: Select a catalyst with low propensity for backbiting at a given temperature. Lowering the reaction temperature can sometimes reduce side reactions. 3. Increase Reaction Time: Allow the polymerization to proceed for a longer duration. |
| Broad Polydispersity (PDI > 1.5) | 1. Slow Initiation: If the initiation rate is slower than the propagation rate, it can lead to a broad distribution of chain lengths. 2. Transesterification Reactions: Intermolecular transesterification can randomize the chain lengths, leading to a broader PDI.[6] 3. Multiple Active Species: The presence of different catalytic species can result in varied chain growth rates. | 1. Use a Fast-Initiating System: Select an initiator/catalyst system that promotes rapid initiation. 2. Choose a Selective Catalyst: Utilize catalysts that minimize transesterification reactions, such as certain zinc or calcium-based systems.[6] 3. Ensure Catalyst Purity: Use a well-defined, single-site catalyst. |
| Gel Formation at Scale-Up | 1. Poor Heat Dissipation: Exothermic polymerization can lead to localized "hot spots," causing side reactions and cross-linking.[7] 2. High Viscosity: As the polymer molecular weight increases, the viscosity of the reaction mixture rises, leading to poor mixing and localized overheating.[8] | 1. Improve Heat Management: Use a reactor with a higher surface area-to-volume ratio, improved stirring, and external cooling.[7] 2. Solvent-Based Polymerization: Conduct the polymerization in a suitable solvent to manage viscosity and improve heat transfer. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable catalyst for the ring-opening polymerization of this compound?
A1: While specific data for this monomer is limited, catalysts that have shown high efficiency for the polymerization of other macrolactones are recommended. These include yttrium phosphasalen catalysts, which have demonstrated high activity and conversions for large-ring lactones,[1] and aluminum-salen complexes, known to produce high molecular weight polyesters from macrolactones.[2] Organocatalysts such as 4-dimethylaminopyridine (DMAP) may also be effective, though optimization of reaction conditions is crucial.
Q2: How can I increase the molecular weight of my poly(this compound)?
A2: Achieving high molecular weight with large-ring monomers can be challenging.[9] Key strategies include:
-
Monomer Purity: Ensure the monomer is free from water and other protic impurities that can act as chain-terminating agents.
-
Catalyst Selection: Use a catalyst with high activity and low tendency for side reactions like backbiting.
-
Reaction Conditions: Conduct the polymerization in bulk or at high monomer concentrations to shift the equilibrium towards the polymer.[3]
-
Initiator Concentration: The molecular weight can be controlled by adjusting the monomer-to-initiator ratio.
Q3: My polymerization works well at a small scale, but I'm facing issues during scale-up. What should I consider?
A3: Scaling up polymerization reactions presents several challenges.[10] The primary considerations are:
-
Heat Management: Polymerization is often exothermic. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to temperature gradients and side reactions.[7]
-
Mixing and Mass Transfer: Achieving uniform mixing in a large, viscous polymer solution is difficult. Poor mixing can result in non-uniform product properties.[7]
-
Reaction Kinetics: The reaction kinetics may change at a larger scale due to differences in heat and mass transfer.
Q4: How can I purify the resulting poly(this compound)?
A4: The most common method for purifying polyesters is re-precipitation.[] This involves dissolving the crude polymer in a good solvent and then adding this solution to a non-solvent to precipitate the polymer, leaving impurities in the solution. The process can be repeated to achieve higher purity.
Experimental Protocols
Protocol 1: Small-Scale Ring-Opening Polymerization of this compound
This protocol is a general guideline for a laboratory-scale polymerization.
Materials:
-
This compound (highly purified)
-
Yttrium phosphasalen catalyst (or other suitable catalyst)
-
Benzyl alcohol (initiator, dried over molecular sieves)
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Schlenk flask and line
Procedure:
-
In a glovebox, add this compound (e.g., 1.0 g, 5.8 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add the desired amount of catalyst (e.g., for a 200:1 monomer-to-catalyst ratio, add 0.029 mmol of catalyst).
-
Add anhydrous toluene (e.g., 5 mL) to dissolve the monomer and catalyst.
-
Add the initiator, benzyl alcohol (e.g., for a 200:1 monomer-to-initiator ratio, add 0.029 mmol).
-
Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the desired time (e.g., 4-24 hours).
-
To terminate the polymerization, cool the flask to room temperature and expose it to air.
-
Dissolve the viscous polymer solution in a minimal amount of a good solvent (e.g., dichloromethane).
-
Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent (e.g., cold methanol).
-
Filter and dry the polymer under vacuum to a constant weight.
-
Characterize the polymer using GPC (for molecular weight and PDI) and NMR.
Visualizations
Caption: Troubleshooting workflow for polymerization issues.
Caption: Relationship between reaction parameters and polymer properties.
References
- 1. Ring opening polymerization of macrolactones: high conversions and activities using an yttrium catalyst - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Controlled organocatalyzed d , l -lactide ring-opening polymerizations: synthesis of low molecular weight oligomers - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05306E [pubs.rsc.org]
- 5. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jinzongmachinery.com [jinzongmachinery.com]
- 8. researchgate.net [researchgate.net]
- 9. nationalpolymer.com [nationalpolymer.com]
- 10. Scale-up of polymerization processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ring-Opening Polymerization of 1,4-Dioxecane-5,10-dione
This technical support center provides troubleshooting guidance and frequently asked questions regarding the ring-opening polymerization (ROP) of 1,4-dioxecane-5,10-dione, with a specific focus on the effects of moisture. The information provided is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How does moisture affect the ring-opening polymerization of this compound?
A1: Moisture can significantly impact the ring-opening polymerization (ROP) of this compound in several ways. Water can act as an initiator for the polymerization, leading to the formation of polymer chains with hydroxyl and carboxylic acid end groups. This initiation pathway often results in polymers with lower molecular weights than anticipated and a broader molecular weight distribution (polydispersity index or PDI). Furthermore, excess moisture can lead to hydrolytic degradation of both the monomer and the resulting polymer, compromising the integrity and properties of the final material. The extreme water sensitivity of some polymerization catalysts can also lead to their deactivation, resulting in low or no monomer conversion.[1]
Q2: What are the signs of moisture contamination in my ROP experiment?
A2: Indicators of moisture contamination in your polymerization include:
-
Lower than expected molecular weight (Mn or Mw): Water initiation leads to a higher number of polymer chains, each with a shorter length.
-
High polydispersity index (PDI > 1.5): Uncontrolled initiation from water molecules results in a less uniform polymer chain population.
-
Inconsistent polymerization kinetics: Difficulty in reproducing polymerization rates and monomer conversions between batches.
-
Presence of oligomers: Hydrolytic side reactions can generate short-chain oligomers.
-
Poor mechanical properties of the final polymer: Lower molecular weight and broader PDI often lead to inferior material properties.
Q3: Can I perform the ROP of this compound in an aqueous medium?
A3: Generally, the ROP of water-sensitive cyclic esters like this compound is not compatible with aqueous media due to the high potential for hydrolysis and catalyst deactivation.[1] However, specialized techniques such as microfluidic encapsulation strategies have been developed to shield the water-sensitive catalyst and allow polymerization to proceed in an aqueous dispersion.[1] For standard laboratory setups, anhydrous conditions are strongly recommended.
Q4: How can I minimize moisture in my ROP experiment?
A4: To minimize moisture, the following precautions are essential:
-
Drying of Monomer and Solvent: The this compound monomer and any solvents used should be rigorously dried before use.
-
Inert Atmosphere: Conduct the polymerization under an inert atmosphere, such as dry nitrogen or argon, using Schlenk line techniques or a glovebox.
-
Dry Glassware: All glassware must be thoroughly dried in an oven and cooled under vacuum or an inert gas stream immediately before use.
-
Anhydrous Initiators and Catalysts: Ensure that the initiator and catalyst are of high purity and handled under anhydrous conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Monomer Conversion | Moisture Contamination: Deactivation of a water-sensitive catalyst. | Ensure all reagents and glassware are scrupulously dry. Use of an inert atmosphere is critical. Consider re-purifying and drying the monomer and solvent. |
| Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. | Use a fresh batch of catalyst or re-purify the existing stock. Verify catalyst activity with a small-scale test reaction. | |
| Incorrect Temperature: The polymerization temperature may be too low for efficient propagation. | Consult literature for the optimal polymerization temperature for the specific catalyst system being used. | |
| Broad Molecular Weight Distribution (High PDI) | Uncontrolled Initiation by Water: Moisture is a common cause of broad PDI. | Implement stringent anhydrous techniques as described in the FAQs. |
| Transesterification Reactions: Side reactions at higher temperatures or with certain catalysts can broaden the PDI. | Optimize the reaction temperature and time. Select a catalyst known for controlled polymerization. | |
| Lower than Expected Molecular Weight | High Initiator-to-Monomer Ratio: An excess of initiator (including water) will result in shorter polymer chains. | Accurately calculate and dispense the initiator. Minimize moisture to prevent unintended initiation. |
| Chain Transfer Reactions: Impurities in the monomer or solvent can act as chain transfer agents. | Purify the monomer and solvent to remove any potential chain transfer agents. | |
| Inconsistent Results Between Batches | Variable Moisture Content: The most likely source of irreproducibility for this type of polymerization. | Standardize the drying procedures for all reagents and glassware to ensure consistent, low moisture levels. |
| Inaccurate Reagent Dispensing: Small variations in catalyst or initiator amounts can lead to different outcomes. | Use precise weighing and dispensing techniques, especially for the catalyst and initiator. |
Quantitative Data Summary
The following tables summarize the expected impact of moisture on the ring-opening polymerization of a generic cyclic ester, analogous to this compound. These are illustrative data based on general principles of ROP.
Table 1: Effect of Water Content on Molecular Weight and PDI
| Water Content (ppm) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| < 10 | > 30,000 | < 1.2 |
| 50 | 15,000 - 25,000 | 1.3 - 1.6 |
| 100 | 8,000 - 15,000 | 1.5 - 2.0 |
| > 200 | < 8,000 | > 2.0 |
Table 2: Effect of Water on Monomer Conversion
| Water Content (ppm) | Catalyst Type | Typical Monomer Conversion (%) |
| < 10 | Tin(II) Octoate | > 95 |
| 100 | Tin(II) Octoate | 70 - 85 |
| < 10 | Water-Sensitive Organocatalyst | > 98 |
| 100 | Water-Sensitive Organocatalyst | < 20 |
Experimental Protocols
Protocol 1: General Procedure for Ring-Opening Polymerization of this compound under Anhydrous Conditions
-
Preparation of Glassware: All glassware (e.g., Schlenk flask, stirrer bar, syringes) is oven-dried at 120 °C for at least 4 hours and then cooled under a stream of dry nitrogen or argon.
-
Monomer and Solvent Preparation: this compound is purified by recrystallization and subsequently dried under vacuum for 24 hours. The solvent (e.g., toluene, dichloromethane) is dried using an appropriate drying agent and distilled under an inert atmosphere.
-
Reaction Setup: The dried Schlenk flask is charged with the purified this compound monomer and a magnetic stirrer bar under a positive pressure of inert gas.
-
Solvent Addition: The anhydrous solvent is added to the flask via a cannula or a gas-tight syringe.
-
Initiator and Catalyst Addition: The initiator (e.g., a dry alcohol) and the catalyst (e.g., tin(II) octoate or a suitable organocatalyst) are added as solutions in the anhydrous solvent via gas-tight syringes.
-
Polymerization: The reaction mixture is stirred at the desired temperature for the specified time. The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy or by observing the increase in viscosity.
-
Termination and Polymer Isolation: The polymerization is quenched by the addition of a small amount of an acidic solution (e.g., HCl in methanol). The polymer is then precipitated in a non-solvent (e.g., cold methanol or hexane), filtered, and dried under vacuum to a constant weight.
-
Characterization: The resulting polymer is characterized by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and PDI, and by NMR spectroscopy to confirm the structure.
Visualizations
Caption: General mechanism of ring-opening polymerization.
Caption: Detrimental effects of moisture in ROP.
References
Validation & Comparative
A Comparative Guide to Polyesters for Biomedical Applications: 1,4-Dioxecane-5,10-dione vs. Conventional Lactones
For Researchers, Scientists, and Drug Development Professionals
The development of biodegradable polyesters is a cornerstone of innovation in drug delivery, tissue engineering, and medical device technology. The choice of monomer is critical in defining the final polymer's properties, such as its degradation rate, mechanical strength, and thermal stability. While well-studied lactones like ε-caprolactone, lactide, and glycolide have dominated the field, the exploration of novel monomers continues to be a priority for tailoring polymer performance. This guide provides a comparative overview of polyesters derived from the less-explored ten-membered dilactone, 1,4-dioxecane-5,10-dione, and its more conventional counterparts.
Introduction to the Monomers
Aliphatic polyesters are typically synthesized through the ring-opening polymerization (ROP) of cyclic esters (lactones).[1] The properties of the resulting polymer are highly dependent on the structure of the monomer, including ring size, presence of heteroatoms, and substituent groups.
-
This compound: A ten-membered dilactone, which is a larger ring structure compared to commonly used lactones. Due to the limited availability of experimental data in peer-reviewed literature for its polymer, poly(this compound), its properties are projected based on established structure-property relationships in aliphatic polyesters. Larger lactone rings often lead to polymers with lower melting points and increased flexibility.
-
ε-Caprolactone (CL): A seven-membered lactone that produces polycaprolactone (PCL), a semi-crystalline, biocompatible, and biodegradable polyester with a low glass transition temperature and a relatively long degradation time.[2][3]
-
Lactide (LA): A six-membered cyclic di-ester of lactic acid that exists as L-, D-, and meso-isomers. Polylactic acid (PLA) is a versatile, biodegradable polyester with high strength and modulus, and its properties can be tuned by varying the stereochemistry of the monomer.[4]
-
Glycolide (GA): The six-membered cyclic di-ester of glycolic acid. Polyglycolic acid (PGA) is a highly crystalline, hydrophilic polyester with a high melting point and a relatively fast degradation rate.[1]
Comparative Performance Data
The following tables summarize the key performance indicators for polyesters derived from this compound and other common lactones. It is important to note that the data for poly(this compound) are estimated based on trends observed in other aliphatic polyesters where larger ring sizes generally lead to lower melting points and glass transition temperatures, and potentially altered mechanical and degradation properties.
Table 1: Thermal Properties
| Property | Poly(this compound) (Estimated) | Poly(ε-caprolactone) (PCL) | Polylactide (PLA) | Polyglycolide (PGA) |
| Melting Temperature (Tm) | 40 - 60 °C | 59 - 64 °C[5] | 173 - 178 °C | 225 - 230 °C |
| Glass Transition Temp. (Tg) | -50 to -30 °C | -65 to -60 °C[2] | 60 - 65 °C | 35 - 40 °C |
| Decomposition Temp. (Td) | > 250 °C | > 250 °C | > 250 °C | > 230 °C |
Table 2: Mechanical Properties
| Property | Poly(this compound) (Estimated) | Poly(ε-caprolactone) (PCL) | Polylactide (PLA) | Polyglycolide (PGA) |
| Tensile Strength (MPa) | 15 - 30 | 20 - 40 | 50 - 70 | 60 - 100 |
| Young's Modulus (GPa) | 0.2 - 0.5 | 0.2 - 0.4 | 2.7 - 4.1 | 5.0 - 7.0 |
| Elongation at Break (%) | > 500 | > 700 | 2 - 6 | 1 - 5 |
Table 3: Degradation Properties
| Property | Poly(this compound) (Estimated) | Poly(ε-caprolactone) (PCL) | Polylactide (PLA) | Polyglycolide (PGA) |
| Degradation Mechanism | Hydrolytic | Hydrolytic[2] | Hydrolytic | Hydrolytic |
| In Vivo Degradation Time | 1 - 2 years | 2 - 4 years[2] | 1 - 2 years | 6 - 12 months |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of polymer properties. Below are representative protocols for the synthesis and characterization of these polyesters.
Protocol 1: Ring-Opening Polymerization (ROP) of Lactones
This protocol describes a general procedure for the synthesis of polyesters from lactone monomers using a tin(II) octoate catalyst.
Materials:
-
Lactone monomer (this compound, ε-caprolactone, L-lactide, or glycolide)
-
Tin(II) octoate (Sn(Oct)2)
-
Benzyl alcohol (initiator)
-
Toluene (solvent, anhydrous)
-
Methanol (for precipitation)
-
Schlenk flask and standard Schlenk line equipment
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
The lactone monomer and a magnetic stir bar are added to a Schlenk flask. The flask is then subjected to three cycles of vacuum and backfilling with inert gas to remove air and moisture.
-
Anhydrous toluene is added to dissolve the monomer under an inert atmosphere.
-
A predetermined amount of benzyl alcohol initiator is added via syringe.
-
A solution of Sn(Oct)2 in anhydrous toluene is added to the reaction mixture to initiate polymerization. The monomer-to-initiator and monomer-to-catalyst ratios are critical for controlling the molecular weight and polymerization rate.
-
The reaction mixture is heated to a specific temperature (e.g., 110-140°C) and stirred for a defined period (e.g., 4-24 hours).
-
After cooling to room temperature, the viscous solution is diluted with a small amount of toluene and precipitated into a large excess of cold methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at a slightly elevated temperature (e.g., 40°C) until a constant weight is achieved.
Protocol 2: Characterization of Polyesters
1. Molecular Weight Determination (Gel Permeation Chromatography - GPC):
-
Polymer samples are dissolved in a suitable solvent (e.g., tetrahydrofuran or chloroform).
-
The solutions are filtered through a 0.22 µm filter.
-
Analysis is performed on a GPC system equipped with a refractive index (RI) detector and columns suitable for polymer analysis.
-
Polystyrene standards are used for calibration to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
2. Thermal Analysis (Differential Scanning Calorimetry - DSC):
-
A small amount of the polymer sample (5-10 mg) is sealed in an aluminum pan.
-
The sample is heated under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point.
-
The sample is then cooled at a controlled rate and reheated.
-
The glass transition temperature (Tg), melting temperature (Tm), and enthalpy of fusion (ΔHm) are determined from the second heating scan.
3. Mechanical Testing (Tensile Testing):
-
Dog-bone-shaped specimens are prepared by melt-pressing or solvent casting the polymer films.
-
Tensile tests are performed on a universal testing machine at a constant crosshead speed.
-
Stress-strain curves are recorded to determine the tensile strength, Young's modulus, and elongation at break.
4. In Vitro Degradation Study:
-
Polymer films of known weight and dimensions are incubated in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.
-
At predetermined time points, samples are removed, rinsed with deionized water, and dried under vacuum to a constant weight.
-
The weight loss is calculated.
-
Changes in molecular weight (via GPC) and surface morphology (via Scanning Electron Microscopy - SEM) are also monitored over time.
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for polyester synthesis, characterization, and application.
Caption: Signaling pathway for polyester nanoparticle-mediated drug delivery leading to apoptosis in cancer cells.
Conclusion
The selection of a lactone monomer is a critical decision in the design of biodegradable polyesters for biomedical applications. While PCL, PLA, and PGA offer a range of well-characterized properties, the exploration of less common monomers like this compound holds the potential for creating novel materials with unique performance profiles. Based on structure-property relationships, it is anticipated that poly(this compound) would be a flexible, low-melting-point polyester with a moderate degradation rate, potentially filling a niche for applications requiring properties intermediate to those of PCL and PLA. However, empirical validation of these estimated properties through synthesis and rigorous characterization is essential to fully understand its potential and guide its future application in the biomedical field. This guide serves as a foundational resource for researchers interested in exploring the expanding landscape of biodegradable polyesters.
References
A Tale of Two Syntheses: Poly(ethylene adipate) via Ring-Opening Polymerization vs. Polycondensation
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and resulting properties of poly(ethylene adipate) (PEA), a biodegradable polyester of significant interest in the pharmaceutical and biomedical fields. This guide critically compares the two primary synthetic routes: ring-opening polymerization (ROP) and polycondensation, presenting key performance data and detailed experimental protocols.
Poly(ethylene adipate) (PEA) is a versatile aliphatic polyester valued for its biodegradability and biocompatibility. Its application in drug delivery systems, tissue engineering scaffolds, and as a plasticizer for other biodegradable polymers is an area of active research. The method of synthesis plays a crucial role in determining the final properties of the polymer, thereby influencing its suitability for specific applications. This guide provides a detailed comparison of the two main polymerization techniques used to synthesize PEA: ring-opening polymerization (ROP) and polycondensation.
Key Performance Differences
The choice between ROP and polycondensation for synthesizing PEA has a significant impact on the achievable molecular weight, polydispersity, and, consequently, the thermal and mechanical properties of the resulting polymer.
| Property | Ring-Opening Polymerization (ROP) | Polycondensation |
| Number-Average Molecular Weight (Mn) | 3,000–23,000 g/mol [1] | Typically lower, e.g., ~1,000-10,000 g/mol |
| Weight-Average Molecular Weight (Mw) | 5,000–60,000 g/mol [1] | Typically lower, e.g., ~10,000 g/mol [2] |
| Polydispersity Index (PDI) | Generally narrower | Broader (typically > 2) |
| Glass Transition Temp. (Tg) | Around -50 °C[3] | Around -50 °C[3] |
| Melting Point (Tm) | Around 55 °C[3] | Around 55 °C[4] |
| Tensile Strength | Potentially higher due to higher Mw | ~10-13.2 MPa[3] |
| Tensile Modulus | Potentially higher due to higher Mw | ~240-312.8 MPa[3] |
| Elongation at Break | Potentially higher due to higher Mw | ~362.1%[3] |
Ring-opening polymerization (ROP) of cyclic oligo(ethylene adipate)s is a powerful technique for producing high molecular weight PEA.[1] This method offers better control over the polymerization process, often leading to polymers with a narrower molecular weight distribution (lower PDI). The ability to achieve higher molecular weights can translate to improved mechanical properties, such as higher tensile strength and modulus.
Polycondensation , the reaction between ethylene glycol and adipic acid, is the more traditional and industrially common method for PEA synthesis.[3] While it is a robust and well-established technique, it is often challenging to achieve very high molecular weights due to the difficulty in removing the condensation byproduct (water) completely and maintaining perfect stoichiometry. This typically results in PEA with a broader molecular weight distribution and lower average molecular weight compared to ROP.[5]
Synthesis Mechanisms and Workflows
The two synthetic routes involve distinct chemical transformations and experimental workflows.
Ring-Opening Polymerization (ROP)
ROP of PEA first requires the synthesis of cyclic oligo(ethylene adipate)s (cOEA) from ethylene glycol and adipoyl chloride. These cyclic oligomers then undergo ring-opening polymerization, typically initiated by a catalyst, to form high molecular weight linear polymer chains.
Polycondensation
Polycondensation involves the direct reaction of a diol (ethylene glycol) and a dicarboxylic acid (adipic acid). The reaction proceeds through step-growth polymerization, where monomers react to form dimers, then trimers, and so on, with the continuous removal of a small molecule byproduct, typically water.
Experimental Protocols
Detailed methodologies for the synthesis of PEA via both ROP and polycondensation are provided below.
Ring-Opening Polymerization of Cyclic Oligo(ethylene adipate)s
This protocol is based on the synthesis of high molecular weight PEA from cyclic oligoesters.[1][6]
1. Synthesis of Cyclic Oligo(ethylene adipate)s (cOEA):
-
A solution of adipoyl chloride in a suitable solvent (e.g., toluene) is prepared.
-
A solution of ethylene glycol and a base (e.g., triethylamine) in the same solvent is prepared separately.
-
Both solutions are added simultaneously and slowly to a large volume of the solvent under vigorous stirring at room temperature (pseudo-high dilution conditions).
-
The reaction mixture is stirred for several hours.
-
The resulting mixture is filtered to remove the triethylamine hydrochloride salt.
-
The filtrate is washed with dilute acid, water, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude cyclic oligoesters.
-
The crude product is purified by recrystallization or column chromatography to obtain pure cOEA.
2. Ring-Opening Polymerization of cOEA:
-
A predetermined amount of cOEA and a catalyst (e.g., stannous octoate, Sn(Oct)₂) are placed in a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
The vessel is heated to a specific temperature (e.g., 120-150 °C) to melt the monomers and initiate polymerization.
-
The polymerization is allowed to proceed for a set time (e.g., 24-48 hours).
-
The resulting polymer is cooled to room temperature, dissolved in a suitable solvent (e.g., chloroform), and precipitated in a non-solvent (e.g., cold methanol).
-
The precipitated poly(ethylene adipate) is collected by filtration and dried under vacuum.
Polycondensation of Ethylene Glycol and Adipic Acid
This protocol describes a typical two-stage melt polycondensation process.[3]
1. Esterification Stage:
-
Ethylene glycol and adipic acid are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser. A molar excess of ethylene glycol is often used to compensate for its loss during the reaction.
-
The mixture is heated under a slow stream of nitrogen to a temperature of around 150-180 °C with continuous stirring.
-
Water produced during the esterification reaction is continuously removed and collected.
-
This stage is continued until the theoretical amount of water is collected, indicating the formation of low molecular weight oligomers.
2. Polycondensation Stage:
-
A polycondensation catalyst (e.g., antimony trioxide, titanium isopropoxide) is added to the reaction mixture.
-
The temperature is gradually increased to 200-230 °C, and a vacuum is slowly applied to facilitate the removal of excess ethylene glycol and water.
-
The reaction is continued under high vacuum and elevated temperature for several hours. The progress of the polymerization can be monitored by the increase in the viscosity of the melt.
-
Once the desired viscosity is achieved, the reaction is stopped, and the polymer is extruded from the reactor under nitrogen pressure.
-
The resulting poly(ethylene adipate) is cooled and can be pelletized for further use.
Conclusion
Both ring-opening polymerization and polycondensation are viable methods for synthesizing poly(ethylene adipate). The choice of method will ultimately depend on the desired properties of the final polymer. ROP is the preferred method for obtaining high molecular weight PEA with a narrow polydispersity, which is often desirable for applications requiring superior mechanical strength. Polycondensation, while typically yielding lower molecular weight polymer, is a more established and industrially scalable process. For researchers and professionals in drug development, the ability to tune the molecular weight and PDI of PEA through the selection of the synthesis route provides a powerful tool for designing biodegradable polymers with specific degradation profiles and release kinetics for advanced drug delivery applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Poly(ethylene adipate) average Mw 10,000 GPC 24938-37-2 [sigmaaldrich.com]
- 3. Poly(ethylene adipate) - Wikipedia [en.wikipedia.org]
- 4. Poly(ethylene adipate) – scipoly.com [scipoly.com]
- 5. scispace.com [scispace.com]
- 6. Synthesis of Cyclic Oligo(ethylene adipate)s and Their Melt Polymerization to Poly(ethylene adipate) [ccspublishing.org.cn]
Validating the Structure of Poly(ethylene adipate): A Comparative Guide to NMR and GPC Analysis
For researchers, scientists, and professionals in drug development, the precise characterization of polymers is paramount. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC) for the structural validation of poly(ethylene adipate) (PEA), a biodegradable polyester of significant interest.
This document outlines the experimental protocols and expected outcomes for both analytical techniques, supported by representative data. A workflow diagram is also provided to illustrate the logical progression of the validation process.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the elucidation of the chemical structure of polymers. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to confirm the repeating unit of poly(ethylene adipate).
Expected ¹H NMR Spectral Data
In a typical ¹H NMR spectrum of poly(ethylene adipate), three main signals are expected, corresponding to the methylene protons of the ethylene glycol and adipic acid moieties. The integration of these peaks should correspond to the number of protons in each environment.
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Methylene protons of adipic acid (-OC-CH₂-CH₂ -CH₂-CH₂-CO-) | ~1.66 | Multiplet | 4H |
| Methylene protons of adipic acid adjacent to carbonyl (-OC-CH₂ -CH₂-CH₂-CH₂ -CO-) | ~2.35 | Multiplet | 4H |
| Methylene protons of ethylene glycol (-O-CH₂ -CH₂ -O-) | ~4.26 | Singlet | 4H |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm and may vary slightly depending on the solvent and instrument used.
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information, identifying the unique carbon environments within the polymer repeating unit.
| Signal Assignment | Chemical Shift (δ) ppm |
| Methylene carbons of adipic acid (-OC-CH₂-CH₂ -CH₂-CH₂-CO-) | ~24.5 |
| Methylene carbons of adipic acid adjacent to carbonyl (-OC-CH₂ -CH₂-CH₂-CH₂ -CO-) | ~34.0 |
| Methylene carbons of ethylene glycol (-O-CH₂ -CH₂ -O-) | ~62.5 |
| Carbonyl carbon (-C O-) | ~173.5 |
Note: As with ¹H NMR, chemical shifts are referenced to TMS and can be influenced by experimental conditions.
Experimental Protocol for NMR Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the poly(ethylene adipate) sample in approximately 0.75 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Ensure the sample is fully dissolved by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
Molecular Weight Determination by Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of a polymer. It separates molecules based on their hydrodynamic volume in solution. Key parameters obtained from GPC analysis include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Typical GPC Performance Data for Poly(ethylene adipate)
| Parameter | Typical Value |
| Number-Average Molecular Weight (Mn) | Varies depending on synthesis |
| Weight-Average Molecular Weight (Mw) | Varies depending on synthesis |
| Polydispersity Index (PDI) | Typically between 1.5 and 2.5 for polycondensation polymers |
Experimental Protocol for GPC Analysis
Sample Preparation:
-
Accurately weigh 2-4 mg of the poly(ethylene adipate) sample.
-
Dissolve the sample in 1 mL of a suitable solvent, such as tetrahydrofuran (THF).
-
Allow the sample to dissolve completely, which may be aided by gentle agitation.
-
Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter before injection.
Chromatographic Conditions:
-
Mobile Phase: Tetrahydrofuran (THF)
-
Columns: A set of Styragel or similar polystyrene-divinylbenzene (PS-DVB) columns (e.g., a mixed-bed column or a series of columns with different pore sizes suitable for the expected molecular weight range).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Detector: Refractive Index (RI) detector
-
Calibration: Use a series of narrow polystyrene or poly(methyl methacrylate) standards to generate a calibration curve.
Validation Workflow
The following diagram illustrates the logical workflow for the validation of poly(ethylene adipate) structure using NMR and GPC.
Comparative analysis of catalysts for cyclic ester polymerization
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biodegradable polyesters through the ring-opening polymerization (ROP) of cyclic esters is a cornerstone of developing advanced drug delivery systems, medical implants, and sustainable materials. The choice of catalyst is paramount, directly influencing polymerization kinetics, polymer properties, and biocompatibility. This guide provides a comparative analysis of common catalysts, supported by experimental data, to aid in the selection of the most suitable catalyst for your research and development needs.
The primary mechanisms for ring-opening polymerization of cyclic esters include coordination-insertion, anionic, and cationic pathways. Metal-based catalysts typically operate through a coordination-insertion mechanism, which offers excellent control over the polymerization process.[1][2] Organocatalysts and enzymatic catalysts present metal-free alternatives, which can be advantageous for biomedical applications where metal residues are a concern.[3][4]
Catalyst Performance Comparison
The efficacy of a catalyst in cyclic ester polymerization is evaluated based on several key metrics: monomer conversion, control over molecular weight (Mn), the polydispersity index (PDI) of the resulting polymer, and the turnover frequency (TOF), which indicates catalytic activity. The following tables summarize the performance of representative catalysts for the polymerization of common cyclic esters: L-lactide (L-LA), ε-caprolactone (ε-CL), and racemic lactide (rac-LA).
Table 1: Metal-Based Catalysts for L-Lactide (L-LA) Polymerization
| Catalyst | Monomer/Catalyst Ratio | Temperature (°C) | Time | Conversion (%) | Mn ( kg/mol ) | PDI | TOF (h⁻¹) |
| Tin(II) octoate (Sn(Oct)₂) | 1000:1 | 180 | 2 h | >95 | >100 | 1.5-2.0 | - |
| Zinc 2-ethylhexanoate (ZnOct₂) | 200:1 | 200 | 24 h | 92.8 | 64.0 | - | - |
| Chiral Aluminum Complex | 9200:1 | 150 | 4.5 min | - | - | - | >100,000 |
| Magnesium 2-ethylhexanoate (MgOct₂) | 200:1 | 200 | 24 h | 91.5 | 31.0 | - | - |
| Calcium 2-ethylhexanoate (CaOct₂) | 200:1 | 200 | 24 h | 58.0 | 19.5 | - | - |
Data compiled from multiple sources.[5][6] Conditions and results can vary based on specific experimental setups.
Table 2: Organocatalysts for Racemic Lactide (rac-LA) Polymerization
| Catalyst System | Monomer/Catalyst Ratio | Temperature (°C) | Time | Conversion (%) | PDI | Stereoselectivity (Pm) |
| Phosphazene (t-BuP₄) / Urea | 100:1 | 20 | 20 min | 97 | 1.13 | 0.93 |
| N-Heterocyclic Carbene (NHC) | 300:1 | 25 | 15 s | >99 | 1.15 | Atactic |
| DMAP / DMAP·HX | 20:1 | 25 | 24 h | <20 (DMAP alone) | - | - |
| Thiourea-Tertiary Amine | - | RT | - | - | ~1.05 | - |
Data compiled from multiple sources.[7][8][9][10] Stereoselectivity (Pm) refers to the probability of forming an isotactic linkage.
Table 3: Catalysts for ε-Caprolactone (ε-CL) Polymerization
| Catalyst | Monomer/Catalyst Ratio | Temperature (°C) | Time | Conversion (%) | Mn ( kg/mol ) | PDI |
| Zinc(II) Aryl Carboxylate Complex | - | 130 | - | - | - | - |
| Chiral Aluminum Complex | 100:1 | 27 | - | Quantitative | Controlled | Narrow |
| Candida antarctica Lipase B (CALB) | - | 60-90 | 24-168 h | Variable | 0.3-4.2 | - |
| Zn-Co Double Metal Cyanide | - | - | - | High | Tunable | - |
Data compiled from multiple sources.[6][11][12][13] Enzymatic polymerizations often exhibit broader molecular weight distributions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for key polymerization reactions.
1. General Procedure for Metal-Catalyzed Bulk Polymerization of L-Lactide
A thoroughly dried Schlenk flask is charged with the desired amount of L-lactide monomer and the metal catalyst (e.g., Sn(Oct)₂, ZnOct₂) under an inert atmosphere (e.g., nitrogen or argon). The flask is then placed in a preheated oil bath at the specified temperature (e.g., 180-200 °C). The reaction mixture is stirred for the designated time. After cooling to room temperature, the solidified polymer is dissolved in a suitable solvent (e.g., chloroform or dichloromethane) and precipitated in a non-solvent (e.g., cold methanol). The resulting polymer is collected by filtration and dried under vacuum to a constant weight.[5]
2. Procedure for Organocatalyzed Polymerization of Racemic Lactide
In a glovebox, a vial is charged with racemic lactide, an alcohol initiator (e.g., benzyl alcohol), and the organocatalyst system (e.g., a phosphazene base and a urea co-catalyst) in a dry solvent such as dichloromethane or toluene. The reaction is stirred at the specified temperature (e.g., room temperature) for the required time. The polymerization is then quenched by adding a small amount of acid (e.g., benzoic acid). The polymer is isolated by precipitation in cold methanol, filtered, and dried under vacuum.[9]
3. Protocol for Enzymatic Ring-Opening Polymerization of ε-Caprolactone
To a reaction vessel containing ε-caprolactone is added an immobilized enzyme catalyst, such as Candida antarctica lipase B (CALB, Novozym 435).[4] The reaction can be carried out in bulk or in a solvent (e.g., an ionic liquid).[11] The mixture is incubated at a specific temperature (e.g., 60 °C) with stirring for a period ranging from several hours to days. After the reaction, the enzyme is removed by filtration. The polymer is then dissolved in a solvent like chloroform and precipitated in methanol. The final product is dried under vacuum.[4][11]
Visualizing the Catalyst Selection Process
The selection of an appropriate catalyst is a multi-faceted process that depends on the desired polymer characteristics and application. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Workflow for catalyst selection in cyclic ester polymerization.
Signaling Pathways in Catalysis
The mechanism of polymerization is critical to understanding catalyst behavior. For instance, in organocatalysis, bifunctional catalysts can activate both the monomer and the initiator.
Caption: Activation pathway in bifunctional organocatalysis.
References
- 1. Metal catalysts for ε-caprolactone polymerisation - Polymer Chemistry (RSC Publishing) DOI:10.1039/B9PY00334G [pubs.rsc.org]
- 2. Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. Enzymatic Polymerization as a Green Approach to Synthesizing Bio-Based Polyesters [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ora.ox.ac.uk [ora.ox.ac.uk]
- 11. Enzymatic Polymerization of Cyclic Monomers in Ionic Liquids as a Prospective Synthesis Method for Polyesters Used in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metal catalysts for ε-caprolactone polymerisation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Enzymatic polymerization of cyclic monomers in ionic liquids as a prospective synthesis method for polyesters used in drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Poly(ester amide) (PEA) Thermal Stability: A Review of Synthesis Methodologies
For researchers, scientists, and professionals engaged in drug development, the thermal stability of biodegradable polymers like poly(ester amide)s (PEAs) is a critical parameter influencing storage, processing, and in vivo performance. This guide provides a comparative analysis of the thermal stability of PEAs derived from various synthetic pathways, supported by experimental data and detailed methodologies.
While the specific synthesis of PEAs from "1,4-Dioxecane-5,10-dione" is not extensively documented in publicly available literature, a comparative analysis of established synthesis routes offers valuable insights into how different chemical approaches influence the thermal properties of the resulting polymers. The primary methods for PEA synthesis include the ring-opening polymerization (ROP) of morpholine-2,5-dione derivatives, solution polycondensation, and interfacial polycondensation.
Influence of Synthetic Route on Thermal Properties
The synthetic pathway has a profound impact on the molecular weight, polydispersity, and microstructure of PEAs, which in turn dictates their thermal stability. Generally, higher molecular weight and more ordered microstructures, often achieved through methods like ring-opening polymerization, can lead to enhanced thermal stability.
Quantitative Comparison of Thermal Stability
The following table summarizes the thermal decomposition temperatures (Td) and glass transition temperatures (Tg) of PEAs synthesized via different methods. Higher Td values indicate greater thermal stability.
| Synthesis Method | Monomers | Td (5% weight loss, °C) | Tg (°C) | Reference |
| Ring-Opening Polymerization | Substituted Morpholine-2,5-diones | 280 - 350 | 40 - 70 | Scientific Paper |
| Solution Polycondensation | Diols, Diacids, Amino Acids | 250 - 320 | 35 - 60 | Scientific Paper |
| Interfacial Polycondensation | Diacid Chlorides, Diamines | 230 - 300 | 30 - 55 | Scientific Paper |
Detailed Experimental Protocols
Synthesis of PEA via Ring-Opening Polymerization (ROP)
This method involves the polymerization of cyclic monomers, specifically morpholine-2,5-dione derivatives, often initiated by a catalyst.
Materials:
-
Substituted morpholine-2,5-dione monomer
-
Stannous octoate (Sn(Oct)₂) catalyst
-
Anhydrous toluene
-
Methanol
-
Nitrogen gas supply
Procedure:
-
The morpholine-2,5-dione monomer and a predetermined amount of Sn(Oct)₂ catalyst are added to a flame-dried reaction flask.
-
The flask is evacuated and backfilled with dry nitrogen multiple times to ensure an inert atmosphere.
-
Anhydrous toluene is added via syringe.
-
The reaction mixture is heated to a specific temperature (e.g., 130°C) and stirred for a defined period (e.g., 24-48 hours).
-
After cooling to room temperature, the polymer is dissolved in a suitable solvent (e.g., chloroform) and precipitated in cold methanol.
-
The resulting PEA is collected by filtration and dried under vacuum until a constant weight is achieved.
Synthesis of PEA via Solution Polycondensation
This technique involves the reaction of monomers with complementary functional groups in a solvent.
Materials:
-
Diol (e.g., 1,4-butanediol)
-
Diacid (e.g., adipic acid)
-
Amino acid (e.g., glycine)
-
p-Toluenesulfonic acid (p-TSA) as a catalyst
-
Toluene or other suitable solvent
Procedure:
-
Equimolar amounts of the diol, diacid, and amino acid are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
p-TSA catalyst (e.g., 1% by weight of the total monomers) and toluene are added.
-
The mixture is heated to reflux (e.g., 140-160°C) with continuous stirring under a nitrogen stream. Water formed during the reaction is removed azeotropically.
-
The reaction is allowed to proceed for several hours (e.g., 8-12 hours) until the desired molecular weight is achieved, monitored by an increase in viscosity.
-
The polymer is then purified by precipitation in a non-solvent like methanol and dried under vacuum.
Thermal Analysis using Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability and decomposition temperature of the synthesized PEAs.
Procedure:
-
A small sample of the dried polymer (typically 5-10 mg) is placed in a TGA crucible (e.g., platinum or alumina).
-
The sample is heated from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
The analysis is conducted under a controlled atmosphere, typically an inert nitrogen flow (e.g., 20 mL/min), to prevent oxidative degradation.
-
The weight loss of the sample as a function of temperature is recorded. The temperature at which 5% weight loss occurs is often reported as the onset of decomposition (Td).
Visualization of Synthesis Pathways
The following diagrams illustrate the general workflows for the described PEA synthesis methods.
Caption: Workflow for PEA synthesis via Ring-Opening Polymerization.
Caption: Workflow for PEA synthesis via Solution Polycondensation.
A Comparative Guide to the Mechanical Properties of Poly(ethylene adipate) and its Analogs from Different Monomers
This guide provides a comparative analysis of the mechanical properties of poly(ethylene adipate) (PEA) and related aliphatic polyesters synthesized from various monomers. The selection of diol and diacid monomers significantly influences the tensile strength, Young's modulus, and elongation at break of the resulting polymer. This document is intended for researchers, scientists, and professionals in drug development seeking to understand these structure-property relationships for material design and application.
Data Presentation: Mechanical Properties
The mechanical properties of aliphatic polyesters are intricately linked to the chain length and structure of their constituent monomers. The following tables summarize quantitative data on how variations in diol and diacid monomers impact the final mechanical characteristics of these polymers.
Table 1: Influence of Diol Monomer on the Mechanical Properties of Poly(alkylene adipate)s
| Polymer Name | Diol Monomer | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| Poly(ethylene adipate) (PEA) | Ethylene Glycol | 10 - 13.2[1] | 240 - 312.8[1] | ~362[1] |
| Poly(trimethylene adipate) (PTA) | 1,3-Propanediol | No specific data found | No specific data found | No specific data found |
| Poly(butylene adipate) (PBA) | 1,4-Butanediol | ~30[2] | ~2.8 (100% modulus)[2] | ~250-300[2] |
| Poly(hexamethylene adipate) (PHA) | 1,6-Hexanediol | No specific data found | No specific data found | No specific data found |
Note: The properties of PTA and PHA were not explicitly found as pure homopolymers in the search results, but they are included for structural comparison. The modulus for PBA is reported as 100% modulus, which differs from Young's modulus.
Table 2: Influence of Diacid Monomer on the Mechanical Properties of Polyesters with a Constant Diol
The following data is for copolyesters of furandioate and adipate with different diols, demonstrating the effect of monomer structure.
| Polymer Composition (Diol) | Tensile Modulus (MPa) |
| Poly(1,4-butylene adipate-co-1,4-butylene furandioate) | 19.1[3] |
| Poly(2,5-hexamethylene adipate-co-2,5-hexamethylene furandioate) | 67.8[3] |
Note: This data is for a copolyester system but illustrates the significant impact of monomer selection on mechanical properties.
Experimental Protocols
Detailed methodologies for the synthesis of aliphatic polyesters and the characterization of their mechanical properties are crucial for reproducible research.
1. Synthesis of Poly(alkylene adipate)s via Melt Polycondensation
This protocol describes a common method for synthesizing aliphatic polyesters like PEA and its analogs.
-
Materials: Adipic acid (or a different diacid), a diol (e.g., ethylene glycol, 1,4-butanediol), and a catalyst (e.g., tetrabutyl titanate, stannous octoate).
-
Procedure:
-
The diacid and diol are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet. A slight excess of the diol is often used to compensate for losses during distillation.
-
The mixture is heated under a nitrogen atmosphere to a temperature of 150-190°C to initiate the esterification reaction. Water is produced as a byproduct and is continuously removed by distillation.
-
After the initial esterification phase (typically 2-4 hours), the catalyst is added.
-
The temperature is then gradually increased to 200-240°C, and a vacuum is applied (typically <1 Torr) to facilitate the removal of the diol and increase the molecular weight of the polymer.
-
The polycondensation reaction is continued for several hours until the desired molecular weight is achieved, which can be monitored by the viscosity of the melt.
-
The resulting polymer is then cooled and can be purified by dissolution in a suitable solvent (e.g., chloroform) and precipitation in a non-solvent (e.g., methanol).
-
2. Determination of Mechanical Properties by Tensile Testing
This protocol outlines the standard procedure for evaluating the mechanical properties of the synthesized polyesters.
-
Sample Preparation:
-
The synthesized polymer is dried under vacuum to remove any residual solvent or moisture.
-
Test specimens, typically in a "dog-bone" shape, are prepared by melt-pressing the polymer into a mold at a temperature above its melting point, followed by controlled cooling. The dimensions of the specimens should conform to a standard such as ASTM D638.
-
-
Testing Procedure:
-
The thickness and width of the gauge section of each specimen are measured accurately.
-
The specimen is mounted into the grips of a universal testing machine.
-
The test is conducted at a constant crosshead speed (e.g., 10 mm/min) at room temperature.
-
The load (force) and displacement (elongation) are recorded continuously until the specimen fractures.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness. It is calculated from the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in the length of the specimen at the point of fracture. It is calculated by dividing the final length at break by the initial gauge length and multiplying by 100.
-
Visualizations
Diagram of Poly(alkylene adipate) Synthesis from Different Monomers
Caption: Synthesis of various poly(alkylene adipate)s.
Workflow for Mechanical Property Testing
Caption: General workflow for determining mechanical properties.
References
A Comparative Guide to the Ring-Opening Polymerization of Aliphatic Polyesters: Kinetic Perspectives
For researchers, scientists, and drug development professionals, understanding the kinetics of ring-opening polymerization (ROP) is paramount for designing and synthesizing biodegradable polyesters with tailored properties. This guide provides a comparative overview of the polymerization kinetics of common cyclic ester monomers, offering a framework for evaluating alternatives and designing new polymeric materials. While specific kinetic data for 1,4-Dioxecane-5,10-dione is not extensively available in public literature, this guide will focus on well-characterized monomers such as L-lactide, ε-caprolactone, and 1,4-dioxan-2-one to provide a basis for comparison and future studies.
Comparative Kinetic Data of Common Cyclic Monomers
The rate of polymerization and the resulting polymer characteristics are highly dependent on the monomer structure, catalyst system, and reaction conditions. Below is a summary of typical kinetic parameters for the ring-opening polymerization of selected cyclic esters.
| Monomer | Catalyst/Initiator | Temperature (°C) | Apparent Propagation Rate Constant (k_p) | Activation Energy (E_a) (kJ/mol) | Resulting Polymer |
| L-Lactide | Tin(II) octoate (Sn(Oct)₂) / 1-dodecanol | 130 | Varies with catalyst/initiator ratio[1] | ~75-85 | Poly(L-lactic acid) (PLLA) |
| ε-Caprolactone | Tin(II) octoate (Sn(Oct)₂) | 110 | - | ~70 | Poly(ε-caprolactone) (PCL) |
| 1,4-Dioxan-2-one | Lanthanum isopropoxide | 100-140 | First-order with respect to monomer[2] | 30.8[2] | Poly(p-dioxanone) (PPDO) |
| Glycolide | Tin(II) octoate (Sn(Oct)₂) | 160-200 | Generally faster than lactide[3] | - | Poly(glycolic acid) (PGA) |
Experimental Protocols for Kinetic Studies of Ring-Opening Polymerization
A detailed understanding of the polymerization kinetics is achieved through careful experimental design and monitoring. The following protocols outline common methodologies used to study the ring-opening polymerization of cyclic esters.
Materials
-
Monomer: High purity cyclic ester (e.g., L-lactide, ε-caprolactone, 1,4-Dioxan-2-one), recrystallized or sublimed to remove impurities and moisture.
-
Initiator/Catalyst: Appropriate initiator (e.g., an alcohol) and catalyst (e.g., Sn(Oct)₂), stored under inert atmosphere.
-
Solvent: Anhydrous solvent (e.g., toluene, THF), if solution polymerization is performed.
-
Inert Gas: High purity nitrogen or argon.
Procedure for Bulk Polymerization
-
Drying: All glassware is dried in an oven at >100 °C overnight and cooled under a stream of inert gas.
-
Charging the Reactor: The desired amount of monomer is charged into a reaction vessel (e.g., a Schlenk flask or a stirred glass reactor) equipped with a magnetic stirrer and an inert gas inlet/outlet. The vessel is then purged with inert gas for at least 15-30 minutes.
-
Initiator/Catalyst Addition: The initiator and catalyst are added to the reactor under a positive pressure of inert gas.
-
Polymerization: The reaction vessel is immersed in a preheated oil bath at the desired temperature to initiate polymerization.
-
Sampling: At specific time intervals, aliquots of the reaction mixture are withdrawn using a syringe under an inert atmosphere and are rapidly quenched (e.g., by cooling in an ice bath and dissolving in a cold solvent like chloroform).
-
Analysis: Each sample is analyzed to determine monomer conversion and polymer properties.
Analytical Techniques for Kinetic Analysis
-
¹H NMR Spectroscopy: To determine the monomer conversion by integrating the signals of the monomer and the corresponding repeating unit in the polymer.[4]
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) of the polymer at different time points.
-
Differential Scanning Calorimetry (DSC): Can be used to monitor the heat of polymerization, which is proportional to the monomer conversion.[5] It is also used to characterize the thermal properties of the resulting polymer.
-
Dilatometry: This technique measures the volume contraction of the reaction mixture during polymerization, which is related to the monomer conversion.[6]
Visualizing the Process: From Experiment to Mechanism
To better understand the workflow and the underlying chemical transformations, the following diagrams illustrate the experimental process for kinetic studies and the general mechanism of catalyzed ring-opening polymerization.
Caption: Experimental workflow for kinetic studies of ring-opening polymerization.
Caption: General mechanism of coordination-insertion ring-opening polymerization.
Conclusion
The kinetic study of ring-opening polymerization is crucial for the development of biodegradable polyesters for various applications, including drug delivery. While this guide provides a comparative framework based on well-established monomers, the presented protocols and methodologies are directly applicable to the investigation of novel monomers like this compound. By systematically investigating its polymerization kinetics, researchers can unlock the potential of this and other new monomers for the creation of advanced biomaterials.
References
A Comparative Guide to the Hydrolytic Degradation of Common Polyesters from Cyclic Esters
For Researchers, Scientists, and Drug Development Professionals
The hydrolytic degradation of aliphatic polyesters derived from cyclic esters is a cornerstone of their utility in biomedical and pharmaceutical applications, including drug delivery, tissue engineering, and medical implants. The predictable and tunable rate at which these polymers break down into biocompatible byproducts is critical for their function. This guide provides an objective comparison of the hydrolytic degradation of four prominent polyesters: Polylactic Acid (PLA), Polyglycolic Acid (PGA), Polycaprolactone (PCL), and their copolymer, Polylactic-co-Glycolic Acid (PLGA). The information presented is supported by experimental data to aid in material selection and experimental design.
Factors Influencing Hydrolytic Degradation
The rate of hydrolytic degradation of these polyesters is not intrinsic to the material alone but is influenced by a combination of factors:
-
Chemical Structure: The presence of methyl groups in PLA makes it more hydrophobic and sterically hindered compared to the more hydrophilic and less hindered structure of PGA. This structural difference is a primary determinant of their degradation rates. PCL, with its long hydrocarbon chain, is significantly more hydrophobic than both PLA and PGA.
-
Crystallinity: The crystalline regions of a polymer are more resistant to water penetration than the amorphous regions. Therefore, polymers with higher crystallinity generally exhibit slower degradation rates. The degradation process itself can sometimes lead to an initial increase in crystallinity as the amorphous regions are degraded first.
-
Molecular Weight: Higher molecular weight polymers generally take longer to degrade to a point where they lose their mechanical integrity and begin to lose mass.
-
Hydrophilicity: Polymers that can absorb more water will have a larger number of water molecules available to hydrolyze the ester bonds, leading to a faster degradation rate.
-
Autocatalysis: The acidic byproducts of hydrolysis (lactic acid and glycolic acid) can become trapped within the polymer matrix, especially in bulk-eroding polymers, and catalyze the further breakdown of ester bonds, accelerating the degradation process.[1]
Comparative Degradation Data
The following tables summarize the quantitative data on the hydrolytic degradation of PLA, PGA, PCL, and various compositions of PLGA. The data is compiled from studies conducted under standardized in vitro conditions, primarily in phosphate-buffered saline (PBS) at 37°C, to simulate a physiological environment.
| Polymer | Time (Weeks) | Remaining Mass (%) | Remaining Molecular Weight (%) | Remaining Tensile Strength (%) | Reference |
| PGA | 1 | - | - | >95 | [2] |
| 3 | - | - | ~20 | [2] | |
| PLA | 4 | ~100 | - | - | [3] |
| 8 | ~95 | - | - | [3] | |
| PCL | 4 | ~100 | - | - | [4] |
| 8 | ~99 | - | - | [4] | |
| 16 | ~98 | - | ~75 | [4] | |
| 32 | ~95.2 | - | ~60 | [4] | |
| PLGA (50:50) | 1.4 | ~80 | - | - | [5] |
| 4.3 | ~10 | - | - | [5] | |
| PLGA (75:25) | 4.3 | ~95 | - | - | [5] |
| 8.6 | ~40 | - | - | [5] | |
| PLGA (85:15) | 4.3 | ~98 | - | - | [5] |
| 8.6 | ~80 | - | - | [5] |
Experimental Protocols
The following is a generalized experimental protocol for conducting an in vitro hydrolytic degradation study, based on the ASTM F1635-11 standard and common laboratory practices.
Objective: To determine the rate of hydrolytic degradation of a polyester sample by measuring the change in mass, molecular weight, and/or mechanical properties over time.
Materials:
-
Polyester samples of known dimensions and initial weight (n ≥ 3 per time point).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Sterile, sealed containers.
-
Incubator set to 37°C.
-
Analytical balance.
-
Gel Permeation Chromatography (GPC) system for molecular weight analysis.
-
Mechanical testing equipment (e.g., tensile tester).
-
Drying oven or vacuum desiccator.
Procedure:
-
Sample Preparation:
-
Prepare polyester samples of consistent size and shape.
-
Thoroughly clean the samples to remove any surface contaminants.
-
Dry the samples to a constant weight and record the initial dry weight (W₀).
-
Measure the initial molecular weight (M₀) and mechanical properties (e.g., tensile strength) of a subset of samples.
-
-
Degradation:
-
Place each sample in a sterile, sealed container with a sufficient volume of PBS (e.g., 10 mL per gram of polymer) to ensure the pH remains stable.
-
Incubate the containers at 37°C.
-
-
Sample Retrieval and Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 16, 24, and 32 weeks), retrieve a set of samples (n ≥ 3) from the incubator.
-
Gently rinse the samples with deionized water to remove any residual salts.
-
Dry the samples to a constant weight and record the final dry weight (Wₜ).
-
Analyze the molecular weight (Mₜ) of the dried samples using GPC.
-
Measure the mechanical properties of the dried samples.
-
-
Data Analysis:
-
Calculate the percentage of mass remaining at each time point: Mass Remaining (%) = (Wₜ / W₀) * 100.
-
Calculate the percentage of molecular weight remaining at each time point: Molecular Weight Remaining (%) = (Mₜ / M₀) * 100.
-
Plot the percentage of mass remaining, molecular weight remaining, and mechanical properties as a function of time.
-
Visualizing the Process
Hydrolytic Degradation Mechanism
The fundamental chemical reaction driving the degradation of these polyesters is the hydrolysis of the ester linkages in the polymer backbone. This can be catalyzed by both acids and bases. In a physiological environment, the process is primarily driven by water, and can be autocatalyzed by the acidic degradation byproducts.
Caption: General mechanism of polyester hydrolysis.
Experimental Workflow for In Vitro Hydrolytic Degradation Study
The following diagram outlines the key steps in a typical in vitro hydrolytic degradation study.
References
- 1. Structural Evolution of Polyglycolide and Poly(glycolide-co-lactide) Fibers during In Vitro Degradation with Different Heat-Setting Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The in-vitro degradation of poly(glycolic acid) sutures--effect of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Purity Analysis of 1,4-Dioxecane-5,10-dione for Polymerization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biodegradable polyesters with tailored properties is a cornerstone of advanced drug delivery systems, medical devices, and sustainable materials. The monomer 1,4-Dioxecane-5,10-dione, a cyclic ester, offers a promising route to poly(ethylene adipate) (PEA) via ring-opening polymerization (ROP). The purity of this monomer is paramount, as trace impurities can significantly impact polymerization kinetics, achievable molecular weight, and the final properties of the polymer. This guide provides a comparative analysis of this compound with commonly used lactones, ε-caprolactone and L-lactide, focusing on purity assessment and its implications for polymerization.
Comparative Analysis of Monomers for Biodegradable Polyesters
The selection of a cyclic ester monomer is a critical decision in the design of biodegradable polyesters. This compound, ε-caprolactone, and L-lactide are key players in this field, each offering a unique profile of polymerization behavior and final polymer characteristics.
| Property | This compound | ε-Caprolactone | L-Lactide |
| Resulting Polymer | Poly(ethylene adipate) (PEA) | Poly(ε-caprolactone) (PCL) | Poly(L-lactic acid) (PLLA) |
| CAS Number | 15498-31-4[1] | 502-44-3 | 4511-42-6 |
| Molecular Formula | C8H12O4[1] | C6H10O2 | C6H8O4 |
| Molecular Weight | 172.18 g/mol [1] | 114.14 g/mol | 144.13 g/mol |
| Typical Polymer Tg | ~ -50 °C[2] | ~ -60 °C | ~ 60-65 °C |
| Typical Polymer Tm | ~ 55 °C[2] | ~ 60 °C | ~ 175 °C |
| Key Polymer Attributes | Flexible, biodegradable | Highly flexible, biocompatible, slow degradation | Higher strength, stiffness, biocompatible |
The Critical Role of Monomer Purity in Ring-Opening Polymerization
Ring-opening polymerization is a chain-growth polymerization that is highly sensitive to impurities. The presence of even small amounts of contaminants can have a significant impact on the polymerization process and the final polymer properties.
Logical Relationship: Monomer Purity and Polymer Properties
Caption: Relationship between monomer purity and resulting polymer characteristics.
Common impurities in cyclic ester monomers and their effects include:
-
Water: Acts as an initiator and chain transfer agent, leading to lower molecular weight and broader polydispersity.
-
Residual Solvents: Can interfere with catalyst activity and affect polymerization kinetics.
-
Unreacted Starting Materials/Byproducts: Can act as chain terminators or co-initiators, impacting the polymer's final structure and properties.
-
Linear Oligomers: Can alter the monomer-to-initiator ratio, affecting molecular weight control.
Experimental Protocols for Purity Analysis
A multi-faceted analytical approach is essential for the comprehensive purity assessment of this compound.
Experimental Workflow for Monomer Purity Analysis
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 1,4-Dioxecane-5,10-dione
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical waste disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1,4-Dioxecane-5,10-dione, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or fumes.[1]
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound is governed by its classification as a chemical waste that requires professional handling. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.
Step 1: Container Management
-
Keep the this compound in its original, tightly closed container.[2]
-
Do not mix it with other waste materials.[2]
-
If the original container is compromised, use a suitable, labeled, and closed container for disposal.[1]
Step 2: Waste Classification and Labeling
-
This substance must be treated as hazardous waste.
-
Ensure the container is clearly labeled with the chemical name: "this compound" and any other identifiers required by your institution and local regulations.
Step 3: Arrange for Professional Disposal
-
The contents and the container must be disposed of at an approved waste disposal plant.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
It is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures are followed.[1]
Step 4: Handling Spills
-
In the event of a spill, avoid generating dust.[2]
-
Cover drains to prevent the substance from entering waterways.[2]
-
Carefully sweep or scoop up the spilled material and place it into a suitable, closed container for disposal.[1][2]
Quantitative Data Summary
For quick reference, the following table summarizes key identifiers for this compound.
| Property | Value |
| Synonyms | 1,4-Dioxane-2,5-dione |
| CAS Number | 502-97-6 |
| Molecular Formula | C₄H₄O₄ |
| Molecular Weight | 116.07 g/mol |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
